Sophoraflavanone H
Description
Properties
Molecular Formula |
C34H30O9 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S)-2-[(2R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3/t29-,31?,33-/m0/s1 |
InChI Key |
LERWTIGGXDMTNB-FMVGUACGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sophoraflavanone H: A Technical Review of a Promising Bioactive Flavonoid
Introduction
Sophoraflavanone H is a prenylated flavonoid that has garnered interest within the scientific community for its potential as a lead compound in the development of novel antimicrobial and antitumor agents. As a member of the complex family of flavonoids isolated from plants of the Sophora genus, its unique chemical structure, featuring a hybrid of 2,3-diaryl-2,3-dihydrobenzofuran and flavanone (B1672756) moieties, underpins its biological activities. This technical guide provides a comprehensive review of the available literature on this compound, with a primary focus on its biological effects, mechanisms of action, and the experimental methodologies used in its investigation. Due to the limited specific data on this compound, this review incorporates extensive information on the closely related and well-studied analogue, Sophoraflavanone G, to provide a broader context and predictive insights for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
While detailed physicochemical data for this compound is not extensively published, general characteristics can be inferred from its flavonoid structure and data available for similar compounds like Sophoraflavanone G.
| Property | Value (Sophoraflavanone G) | Reference |
| Molecular Formula | C25H28O6 | [1] |
| Molar Mass | 424.5 g/mol | [1] |
Biological Activities and Quantitative Data
This compound has been reported to exhibit tumor-specific cytotoxic activity.[2] However, a significant body of quantitative data is available for the closely related Sophoraflavanone G, which demonstrates a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Sophoraflavanone G has shown potent activity against a range of microorganisms, most notably against methicillin-resistant Staphylococcus aureus (MRSA).
| Organism | Activity Metric | Value | Reference |
| Methicillin-resistant Staphylococcus aureus (21 strains) | MIC | 3.13-6.25 µg/mL | [3] |
| Mutans streptococci (16 strains) | MBC | 0.5-4 µg/mL | [4] |
| Listeria monocytogenes | MIC | 0.98 µg/mL | [5] |
| Staphylococcus epidermidis | - | Strong inhibitory, disruptive, and biofilm-penetrating effects | [5] |
| Pseudomonas aeruginosa | MIC | > 1000 µg/mL (no activity in planktonic form) | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anticancer Activity
Both this compound and G have demonstrated cytotoxic effects against cancer cell lines.
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | Tumor cells | Cytotoxic Activity | Not specified quantitatively | |
| Sophoraflavanone G | Human myeloid leukemia HL-60 | Cytotoxic Activity | Not specified quantitatively | [3] |
| Sophoraflavanone G | Triple-negative breast cancer (MDA-MB-231) | Apoptosis Induction | Significant | [6] |
| Sophoraflavanone G | Hodgkin's lymphoma and solid tumor cells | Inhibition of STAT phosphorylation | Significant |
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the biological activities of Sophoraflavanones are multifaceted, involving the modulation of several key signaling pathways. While specific pathways for this compound are yet to be elucidated, extensive research on Sophoraflavanone G provides valuable insights.
Anticancer Mechanisms
Sophoraflavanone G exerts its anticancer effects through the induction of apoptosis and inhibition of cell proliferation and migration. This is achieved by targeting upstream and downstream components of critical signaling cascades.
-
STAT Signaling: Sophoraflavanone G inhibits the tyrosine phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, which are often aberrantly activated in cancer cells and play a crucial role in their survival and proliferation.[7][8]
-
Upstream Kinases: The inhibition of STAT phosphorylation is mediated by the suppression of upstream kinases, including Janus kinases (JAKs), Src family kinases (e.g., Lyn and Src), Akt, and ERK1/2.[7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated, with Sophoraflavanone G likely blocking this pathway to suppress migration and invasion of breast cancer cells.[6]
-
Apoptotic Pathway: In triple-negative breast cancer cells, Sophoraflavanone G upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It also activates caspases (caspase-3, -8, and -9) and promotes the release of cytochrome c from mitochondria, all of which are key events in the apoptotic cascade.[6]
-
NF-κB Signaling: Sophoraflavanone G has also been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway in multiple myeloma cells.[7]
Anti-inflammatory Mechanisms
Sophoraflavanone G demonstrates anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.
-
TNF-α-Induced MMP-9 Expression: In brain microvascular endothelial cells, Sophoraflavanone G inhibits the expression of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor-alpha (TNF-α). This is achieved by attenuating the TNFR/MAPK (ERK1/2)/NF-κB signaling cascade.[9]
-
Eicosanoid and Prostaglandin (B15479496) Production: It also inhibits eicosanoid-generating enzymes and prostaglandin production, suggesting its potential in treating inflammatory skin conditions.[3]
Antimicrobial Mechanisms
The antimicrobial action of Sophoraflavanone G, particularly against MRSA, is primarily attributed to its ability to disrupt the bacterial cell membrane. Mechanistic studies indicate that it targets the bacterial membrane, leading to a loss of integrity and subsequent cell death.[10] It also interferes with energy metabolism and prevents biofilm formation.[10]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of Sophoraflavanones.
Antimicrobial Susceptibility Testing
-
Broth Microdilution for MIC/MBC:
-
A two-fold serial dilution of the Sophoraflavanone is prepared in a 96-well plate with Mueller-Hinton Broth (MHB).[5]
-
Each well is inoculated with a standardized bacterial suspension (e.g., 10^6 CFU/mL).[5]
-
Plates are incubated for 24 hours at 37°C.[5]
-
20 µL of a triphenyl tetrazolium chloride (TTC) solution (5 mg/mL) is added to each well and incubated for an additional 1-2 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no color change.[5]
-
To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells with no visible growth are plated on nutrient agar (B569324) and incubated for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[4][5]
-
Cell Viability and Apoptosis Assays
-
MTT Assay for Cell Viability:
-
Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and treated with various concentrations of Sophoraflavanone for a specified duration.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
Flow Cytometry for Apoptosis:
-
Cells are treated with Sophoraflavanone.
-
Cells are harvested, washed, and resuspended in a binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Western Blotting for Protein Expression
-
Cells are treated with Sophoraflavanone and then lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, phosphorylated and total forms of signaling proteins).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][11]
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with potential applications in oncology and infectious disease. The available literature, though sparse, points towards its significant cytotoxic activity against tumor cells. The extensive research on its close analogue, Sophoraflavanone G, provides a strong foundation for predicting its biological activities and mechanisms of action, which likely involve the modulation of key signaling pathways such as STAT, MAPK, and NF-κB.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from natural sources or through total synthesis to enable comprehensive biological evaluation.
-
Quantitative Biological Evaluation: Systematic screening of this compound against a broad panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity (e.g., IC50, MIC, and MBC values).
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and infectious diseases.
A deeper understanding of the structure-activity relationships among different Sophoraflavanones will be invaluable for the rational design and development of new therapeutic agents based on this promising scaffold.
References
- 1. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 10. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Sophoraflavanone H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone H, a prenylated flavonoid, has been identified as a promising candidate for antimicrobial and antitumor drug development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its closely related analogue, Sophoraflavanone G. Due to the limited publicly available data on this compound, this document leverages the extensive research on Sophoraflavanone G to provide a broader context for its potential therapeutic applications. This guide includes a summary of quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development efforts.
Introduction
Flavonoids, a diverse group of plant secondary metabolites, are known for their wide range of pharmacological properties. Among these, prenylated flavonoids isolated from the genus Sophora have garnered significant attention for their potent biological activities. This compound is a polyphenol with a hybrid-type structure, featuring both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone (B1672756) ring moiety.[1][2] While research on this compound is still in its early stages, preliminary studies suggest its potential as a cytotoxic agent against cancer cells.[3] This guide aims to consolidate the available information on this compound and provide a detailed look at the well-documented biological activities of the structurally similar compound, Sophoraflavanone G, as a predictive framework.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of this compound and Sophoraflavanone G.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
| Human Tumor Cell Line 1 | < 20 |
| Human Tumor Cell Line 2 | < 20 |
| Human Tumor Cell Line 3 | < 20 |
| Human Tumor Cell Line 4 | < 20 |
| Human Tumor Cell Line 5 | < 20 |
| Note: The specific five human tumor cell lines tested and their exact IC50 values are not specified in the available literature. The data indicates a potential inhibitory effect with IC50 values below 20 µM.[3] |
Table 2: Biological Activities of Sophoraflavanone G
| Activity | Cell Line/Organism | Quantitative Data (IC50/MIC) |
| Antitumor | ||
| Acute Myeloid Leukemia (KG-1a) | IC50: 29.52 ± 3.36 µg/mL | |
| Acute Myeloid Leukemia (EoL-1) | IC50: 13.19 ± 1.10 µg/mL | |
| Antimicrobial | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 3.13-6.25 μg/mL | |
| Mutans streptococci | MBC: 0.5-4 μg/mL |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MBC: Minimum bactericidal concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activity screening of this compound and related compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
This compound (or test compound)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the human cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Sophoraflavanone G (or test compound)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of Sophoraflavanone G in a suitable solvent.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound have not yet been elucidated, studies on Sophoraflavanone G provide valuable insights into the potential mechanisms of action for this class of compounds.
Sophoraflavanone G has been shown to induce apoptosis in cancer cells through the modulation of multiple signaling pathways. One of the key mechanisms involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.
JAK/STAT Signaling Pathway Inhibition by Sophoraflavanone G
The JAK/STAT pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in various cancers. Sophoraflavanone G has been reported to inhibit the phosphorylation of JAK proteins and STATs, particularly STAT3 and STAT5.[4] This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to apoptosis.
Caption: Inhibition of the JAK/STAT signaling pathway by Sophoraflavanone G.
Experimental Workflow for Investigating Signaling Pathways
To investigate the effect of this compound on cellular signaling pathways, a typical workflow would involve the following steps:
Caption: Workflow for studying the effects of this compound on signaling pathways.
Conclusion and Future Directions
This compound represents a novel and promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. While the currently available data on its biological activity is limited, preliminary findings on its cytotoxicity are encouraging. The extensive research on the closely related compound, Sophoraflavanone G, provides a strong foundation and a predictive framework for guiding future investigations into the mechanisms of action of this compound.
Future research should focus on:
-
Comprehensive Screening: A broader screening of this compound against a diverse panel of cancer cell lines and microbial pathogens to determine its full spectrum of activity and selectivity.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in preclinical animal models of cancer and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
The information presented in this technical guide provides a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further rigorous investigation is warranted to fully unlock the promise of this natural product.
References
Potential therapeutic targets of Sophoraflavanone H
To the esteemed community of researchers, scientists, and drug development professionals,
This technical guide addresses the current understanding of the potential therapeutic targets of Sophoraflavanone H . Following a comprehensive review of existing scientific literature, it is evident that research specifically elucidating the therapeutic targets and mechanisms of this compound is limited. The majority of available studies focus on its more extensively investigated analogue, Sophoraflavanone G.
However, preliminary research provides initial insights into the potential bioactivity of this compound, primarily highlighting its antioxidant and potential cytotoxic properties. This document summarizes the available findings.
Antioxidant Activity
The primary therapeutic potential of this compound identified to date lies in its antioxidant capabilities.
Inhibition of Protein Oxidative Modification
An in-vitro study demonstrated that this compound inhibits protein oxidative modification induced by copper ions in mouse brain homogenate.[1] The study reported its effects to be more potent than those of naringenin (B18129), a related flavanone, and mannitol, a known hydroxyl radical scavenger.[1] This suggests that this compound could be a subject for further investigation in conditions associated with oxidative stress.
Table 1: Comparative Inhibitory Effects on Protein Oxidation
| Compound | Reported Effect on Copper-Induced Protein Oxidative Modification |
| This compound | Inhibitory effect stronger than naringenin and mannitol[1] |
| Sophoraflavanone B | Inhibitory effect stronger than naringenin and mannitol[1] |
| Naringenin | Weaker inhibitory effect compared to Sophoraflavanones B and H[1] |
| Mannitol | Weaker inhibitory effect compared to Sophoraflavanones B and H[1] |
Experimental Protocol: Inhibition of Copper-Ion-Induced Protein Oxidative Modification
The methodology for assessing the inhibitory effect of this compound on protein oxidative modification involved the following steps:
-
Preparation of Brain Homogenate : Mouse brain homogenate is prepared as the source of proteins.
-
Induction of Oxidation : Copper ions (Cu²⁺) are introduced to the homogenate to induce protein oxidative modification.
-
Treatment : The homogenate is treated with varying concentrations of this compound, Sophoraflavanone B, naringenin, or mannitol.
-
Assessment of Oxidation : The extent of protein oxidation is measured. While the specific assay is not detailed in the abstract, this typically involves techniques like measuring protein carbonyl formation (e.g., using 2,4-dinitrophenylhydrazine) or assessing the loss of protein sulfhydryl groups.
-
Analysis : The inhibitory concentration 50 (IC50) can be calculated to quantify and compare the potency of the tested compounds.
Potential Cytotoxic Activity
Preliminary evidence suggests that this compound may possess cytotoxic properties against cancer cells, although this area remains significantly underexplored compared to Sophoraflavanone G.
In-vitro Antitumor Evaluation
This compound, along with Sophoraflavanone G, was isolated from Sophora moorcroftiana and evaluated for its inhibitory effects against five human tumor cell lines. The study indicated that this compound exhibited potential inhibitory effects with IC50 values below 20 μM. However, it was noted that Sophoraflavanone G demonstrated more significant cytotoxicity. Specific data on the cell lines tested and the precise IC50 values for this compound were not provided in the available abstract.
Future Directions and a Note on Sophoraflavanone G
The current body of research on this compound is insufficient to definitively identify its therapeutic targets or fully understand its mechanism of action. The initial findings concerning its antioxidant and potential cytotoxic effects warrant further investigation.
For researchers interested in the therapeutic potential of sophoraflavanones, the closely related compound, Sophoraflavanone G , offers a much richer dataset. It has been extensively studied as a multi-target agent with well-documented anti-inflammatory, anticancer, and antiviral activities. Key therapeutic targets for Sophoraflavanone G that have been identified include:
-
STAT3 (Signal Transducer and Activator of Transcription 3)
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway
-
MAPK (Mitogen-activated protein kinase) pathways (ERK1/2, JNK, p38)
-
EGFR (Epidermal Growth Factor Receptor)
-
Fatty Acid Synthase (FAS)
Below is a conceptual workflow for the initial screening and identification of therapeutic targets for a compound like this compound, based on common methodologies in drug discovery.
Caption: Conceptual workflow for therapeutic target discovery.
References
Introduction
Sophoraflavanone H is a unique polyphenol belonging to the select class of flavonostilbenes, characterized by a hybrid chemical structure that incorporates both a flavanone (B1672756) and a stilbene (B7821643) moiety.[1] This intricate molecular architecture is believed to be the foundation of its promising biological activities. Primarily isolated from the medicinal plant Sophora moorcroftiana, this compound and its related compounds are emerging as significant leads in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and structurally similar flavonostilbenes, with a focus on quantitative biological data, experimental methodologies, and the underlying signaling pathways.
Chemical Structure and Properties
This compound is distinguished by its complex assembly of a 2,3-diaryl-2,3-dihydrobenzofuran ring system fused with a flavanone core. This structural motif sets it apart from more common flavonoids and is a key determinant of its bioactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H30O9 | [2] |
| CAS Number | 136997-68-7 | [2] |
| Natural Source | Sophora moorcroftiana | [2] |
Biological Activities and Quantitative Data
While specific quantitative data for this compound is still emerging in the scientific literature, extensive research on its close structural analogs, particularly Sophoraflavanone G, Kurarinone, and Kushenol F, provides valuable insights into its potential therapeutic applications. These related compounds exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Flavonostilbenes from Sophora species have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that govern cell proliferation, apoptosis, and metastasis.
Table 2: Anticancer Activity of Sophoraflavanone G and Related Compounds
| Compound | Cancer Cell Line | Activity Type | Value | Reference |
| Sophoraflavanone G | HL-60 (Leukemia) | IC50 | 12.5 µM | [Cayman Chemical] |
| Sophoraflavanone G | HepG2 (Liver Cancer) | IC50 | 13.3 µM | [Cayman Chemical] |
| Sophoraflavanone G | MDA-MB-231 (Breast Cancer) | IC50 | Not specified, induces apoptosis | [3] |
| Kurarinone | H1688 (Small Cell Lung Cancer) | IC50 | 12.5 ± 4.7 μM | [4] |
| Kurarinone | H146 (Small Cell Lung Cancer) | IC50 | 30.4 ± 5.1 μM | [4] |
| Kurarinone | A549 (Non-Small Cell Lung Cancer) | - | Induces apoptosis at 5, 10, and 25 µM | [5] |
| Kushenol A | Breast Cancer Cells | - | Suppressed proliferation at 4–32 μM | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling cascades.
Table 3: Anti-inflammatory Activity of Sophoraflavanone G and Related Compounds
| Compound | Model | Effect | Concentration/Dose | Reference |
| Sophoraflavanone G | LPS-stimulated RAW 264.7 cells | Inhibition of PGE2 production | 1-50 µM | [7] |
| Sophoraflavanone G | Croton oil-induced mouse ear edema | Anti-inflammatory activity | 10-250 µ g/ear (topical) | [7] |
| Sophoraflavanone G | Carrageenan-induced rat paw edema | Anti-inflammatory activity | 2-250 mg/kg (oral) | [7] |
| Kurarinone | LPS-stimulated RAW264.7 macrophages | Inhibition of IL-1β and iNos expression | Up to 50 µM | [8] |
| Kushenol C | LPS-stimulated RAW264.7 macrophages | Suppression of NO, PGE2, IL-6, IL-1β, MCP-1, and IFN-β production | 50 and 100 µM | [9] |
| Kushenol F | Imiquimod-induced psoriasis-like skin lesions in mice | Reduction of inflammatory cytokines (IL-1β, IL-6, etc.) | Not specified | [10] |
Antimicrobial Activity
Sophoraflavanones have shown potent activity against a range of pathogenic microorganisms, including antibiotic-resistant strains. Their mechanism of action often involves the disruption of bacterial cell membranes.[11]
Table 4: Antimicrobial Activity of Sophoraflavanone G and Related Compounds
| Compound | Microorganism | Activity Type | Value | Reference |
| Sophoraflavanone G | Methicillin-resistant S. aureus (MRSA) | MIC | 3.13-6.25 µg/mL | [Cayman Chemical] |
| Sophoraflavanone G | Listeria monocytogenes | MIC | 0.98 µg/mL | [12] |
| Sophoraflavanone G | Pseudomonas aeruginosa | MIC | > 1000 µg/mL | [12] |
| Sophoraflavanone B | Methicillin-resistant S. aureus (MRSA) | MIC | 15.6-31.25 μg/mL | |
| Kurarinone | Methicillin-resistant S. aureus (MRSA) | MIC | <10 μg/mL |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound and its analogs is underpinned by their ability to modulate multiple intracellular signaling pathways critical for cell survival and inflammatory responses. While direct evidence for this compound is limited, studies on Sophoraflavanone G and Kurarinone have elucidated their impact on key pathways such as PI3K/Akt, MAPK, and JAK/STAT.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Sophoraflavanone G has been shown to suppress this pathway, leading to a reduction in cancer cell viability.
Caption: PI3K/Akt signaling pathway inhibited by Sophoraflavanone G.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Sophoraflavanone G has been observed to modulate the phosphorylation of key MAPK members, such as ERK, JNK, and p38, thereby inducing apoptosis in cancer cells.
Caption: MAPK signaling cascade modulated by Sophoraflavanone G.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and immune responses. Its dysregulation is implicated in various inflammatory diseases and cancers. Sophoraflavanone G has been shown to attenuate the phosphorylation of JAK/STAT proteins.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Total Synthesis of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of Sophoraflavanone H, a natural product with promising antimicrobial and antitumor properties. The synthesis was first reported by Kan, et al. in 2020 and features a stereocontrolled approach to construct the complex hybrid structure of the molecule.[1][2][3] this compound is a polyphenol composed of a prenyl flavanone (B1672756) and a 2,3-dihydrobenzofuran (B1216630) lignin (B12514952) moiety.[1][3]
The described methodology allows for the preparation of both this compound and its diastereomer, enabling further investigation into its structure-activity relationships (SAR).[1] The key strategic steps in this synthesis involve a rhodium-catalyzed asymmetric C-H insertion to form the dihydrobenzofuran core and a selective oxy-Michael reaction to construct the flavanone ring.[1][2][3][4]
Synthetic Strategy Overview
The synthetic approach begins with commercially available starting materials and proceeds through a multi-step sequence to build the two main heterocyclic ring systems of this compound. The dihydrobenzofuran and flavanone moieties are constructed sequentially before being coupled to form the final natural product. This stepwise construction was chosen due to anticipated difficulties in the direct connection of the two complex rings.[3]
Below is a DOT language script that visualizes the overall synthetic workflow.
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the supplementary information of the publication by Kan, et al. (2020).
Key Reaction: Rhodium-Catalyzed Asymmetric C-H Insertion
This procedure describes the formation of the highly substituted dihydrobenzofuran skeleton, a key intermediate in the synthesis.
Materials:
-
Diaryl diazomethane intermediate
-
Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the dirhodium(II) catalyst in anhydrous dichloromethane (B109758) under an inert atmosphere, add a solution of the diaryl diazomethane intermediate dropwise at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dihydrobenzofuran derivative.
Key Reaction: Selective Oxy-Michael Reaction for Flavanone Synthesis
This protocol outlines the construction of the flavanone ring system.
Materials:
-
Chalcone precursor
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., methanol)
Procedure:
-
Dissolve the chalcone precursor in the chosen solvent.
-
Add the base to the solution and stir the mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the flavanone product.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of this compound and its diastereomer.
| Step | Product | Yield (%) | Notes |
| Rh-catalyzed Asymmetric C-H Insertion | Dihydrobenzofuran Intermediate (cis-isomer) | 84 | High diastereoselectivity and enantioselectivity |
| Oxy-Michael Reaction | Flavanone Intermediate | Not specified | General high-yielding transformation |
| Overall Synthesis | This compound | Not specified | 14 steps from commercially available materials [1] |
| Overall Synthesis | Diastereomer of this compound | Not specified | - |
Spectroscopic Data for Synthetic this compound:
The spectroscopic data for the synthesized this compound was consistent with that reported for the natural product, confirming the successful total synthesis.
| Spectroscopic Method | Key Observations |
| ¹H NMR | The proton NMR spectrum displayed characteristic signals for the flavanone and dihydrobenzofuran moieties, with chemical shifts and coupling constants matching the natural product. |
| ¹³C NMR | The carbon NMR spectrum showed the expected number of signals corresponding to the complex carbon skeleton of this compound. |
| HRMS | High-resolution mass spectrometry confirmed the elemental composition of the synthesized molecule, matching the molecular formula C₃₄H₃₀O₉. |
| Optical Rotation | The specific rotation of the synthetic material was measured and compared to the natural product to help establish the absolute stereochemistry. |
| CD Spectroscopy | Circular dichroism spectra of synthetic derivatives were compared with the natural product to unambiguously determine the absolute configuration.[1][2][3] |
Logical Relationships in Stereochemical Determination
The absolute configuration of this compound was a key question addressed by this total synthesis. The following diagram illustrates the logical workflow used to determine the stereochemistry.
Caption: Logic for determining the absolute configuration of this compound.
References
Application Notes and Protocols: Rh-Catalyzed Asymmetric C-H Insertion for Dihydrobenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of enantioenriched dihydrobenzofurans via rhodium-catalyzed asymmetric intramolecular C-H insertion. This powerful methodology offers an efficient route to construct this privileged heterocyclic scaffold, which is a common motif in numerous natural products and pharmaceutically active compounds.[1][2] The protocols described herein are based on established literature and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Introduction
The synthesis of dihydrobenzofurans has garnered significant attention due to their prevalence in bioactive molecules.[1][2] Traditional synthetic routes often require multi-step sequences and pre-functionalized starting materials. In contrast, transition-metal-catalyzed C-H activation has emerged as a more atom-economical and efficient strategy.[3] Specifically, rhodium-catalyzed intramolecular C-H insertion of carbenes, generated from diazo compounds, provides a direct and stereocontrolled pathway to dihydrobenzofurans.[4][5][6] This method allows for the formation of complex structures with high levels of enantio- and diastereoselectivity.[5][6]
The core of this transformation involves a chiral rhodium(II) catalyst that facilitates the decomposition of a diazo compound to generate a rhodium carbene intermediate. This reactive intermediate then undergoes an intramolecular C-H insertion into a proximal C-H bond, leading to the formation of the dihydrobenzofuran ring system. The choice of the chiral ligand on the rhodium catalyst is crucial for controlling the stereochemical outcome of the reaction.
Key Advantages of the Methodology
-
High Enantioselectivity: The use of chiral dirhodium(II) catalysts enables the synthesis of dihydrobenzofurans with excellent enantiomeric excess (ee).[5][6]
-
High Diastereoselectivity: The reaction often proceeds with high diastereoselectivity, particularly in the formation of substituted dihydrobenzofurans.[5][6]
-
Broad Substrate Scope: The methodology is applicable to a wide range of substrates, including those with various electronic and steric properties.[5]
-
Atom Economy: C-H insertion reactions are inherently atom-economical as they avoid the need for pre-functionalization of the C-H bond.
-
Mild Reaction Conditions: These reactions are typically carried out under mild conditions, which enhances their functional group tolerance.[4]
Data Presentation: Catalyst and Substrate Scope
The following tables summarize the performance of various rhodium catalysts in the asymmetric intramolecular C-H insertion for the synthesis of dihydrobenzofurans from diazo precursors.
Table 1: Effect of Rhodium Catalyst on Enantioselective C-H Insertion
| Entry | Catalyst | Substrate | Product | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Rh₂(OAc)₄ | 2-(benzyloxy)benzophenone diazo | 2-benzyl-2-phenyldihydrobenzofuran | 95 | >20:1 | — | [5] |
| 2 | Rh₂(S-DOSP)₄ | 2-(benzyloxy)benzophenone diazo | 2-benzyl-2-phenyldihydrobenzofuran | 94 | >20:1 | 97 | [5] |
| 3 | Rh₂(S-PTAD)₄ | 2-(benzyloxy)benzophenone diazo | 2-benzyl-2-phenyldihydrobenzofuran | 92 | >20:1 | 96 | [5] |
| 4 | Rh₂(S-BTPCP)₄ | aryloxy substituted diphenyl diazo | aryl substituted cyclohepta[b]benzofuran | up to 99 | — | >99 | [7] |
Table 2: Substrate Scope for the Rh₂(S-DOSP)₄-Catalyzed Reaction
| Entry | R¹ | R² | R³ | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | H | H | H | 94 | >20:1 | 97 | [5] |
| 2 | H | OMe | H | 96 | >20:1 | 97 | [5] |
| 3 | H | H | CN | 85 | >20:1 | 96 | [5] |
| 4 | OMe | H | H | 95 | >20:1 | 97 | [5] |
| 5 | Br | H | H | 91 | >20:1 | 97 | [5] |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be dried and degassed prior to use.
-
Diazo compounds are potentially explosive and should be handled with care. It is recommended to prepare and use them in solution without isolation.
Protocol 1: Synthesis of the Diazo Precursor (from Hydrazone)
This protocol is adapted from the work of Padwa and co-workers.
-
To a solution of the corresponding hydrazone (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or acetonitrile, 10 mL) is added activated manganese dioxide (MnO₂, 8.0 equiv.). [6]
-
The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the MnO₂. The Celite pad is washed with additional solvent.
-
The filtrate containing the diazo compound is used directly in the subsequent C-H insertion step without further purification.
Protocol 2: Rh-Catalyzed Asymmetric Intramolecular C-H Insertion
This protocol is a general procedure based on several literature reports.[5][6]
-
To a solution of the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) at the desired temperature (e.g., room temperature or 0 °C) is added the solution of the diazo compound (1.0 mmol in 10 mL of solvent) via syringe pump over a period of several hours (e.g., 4-16 h). [6]
-
The reaction mixture is stirred at the same temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired dihydrobenzofuran product. The eluent system will depend on the specific substrate.
Visualizations
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed intramolecular C-H insertion.
Caption: Proposed catalytic cycle for Rh-catalyzed C-H insertion.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis of dihydrobenzofurans using this methodology.
Caption: General experimental workflow.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider varying the solvent, temperature, or the rate of addition of the diazo compound. The choice of rhodium catalyst can also significantly impact the yield.[5]
-
Low Enantioselectivity: The enantioselectivity is highly dependent on the chiral ligand of the rhodium catalyst. Screening different catalysts is often necessary to achieve high ee.[5]
-
Side Reactions: In some cases, side reactions such as dimerization of the carbene may occur. Slower addition of the diazo compound can often minimize these side reactions.
-
Substrate Decomposition: If the substrate or product is sensitive, it may be necessary to conduct the reaction at a lower temperature.
Conclusion
Rhodium-catalyzed asymmetric C-H insertion is a robust and highly effective method for the synthesis of enantioenriched dihydrobenzofurans. The mild reaction conditions, broad substrate scope, and high levels of stereocontrol make it an attractive strategy for the synthesis of complex molecules in academic and industrial settings. The protocols and data provided in these application notes serve as a valuable resource for researchers looking to apply this powerful transformation in their own work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 3. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzodihydrofurans by Asymmetric C-H Insertion Reactions of Donor/Donor Rhodium Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Intramolecular C–H Insertion Reactions of Donor–Donor Metal Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rh2(ii)-catalyzed enantioselective intramolecular Büchner reaction and aromatic substitution of donor–donor carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Oxy-Michael Reaction in Flavanone Ring Construction
For Researchers, Scientists, and Drug Development Professionals
The construction of the flavanone (B1672756) scaffold, a core structure in a vast array of biologically active natural products and pharmaceutical agents, is a pivotal task in synthetic organic chemistry. The intramolecular oxy-Michael addition of 2'-hydroxychalcones or related precursors stands out as a highly effective and atom-economical strategy for forging the characteristic chromanone ring system. This document provides detailed application notes and experimental protocols for various selective oxy-Michael approaches to flavanone synthesis, including organocatalytic, metal-catalyzed, and electrochemical methods.
Application Notes
The intramolecular oxy-Michael addition for flavanone synthesis is a versatile reaction that can be promoted by a range of catalysts, each with its own advantages in terms of selectivity, substrate scope, and reaction conditions. The choice of method often depends on the desired outcome, such as the need for enantioselectivity or tolerance of specific functional groups.
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral flavanones. Bifunctional catalysts, such as those derived from cinchona alkaloids (e.g., quinine (B1679958) and quinidine) bearing a thiourea (B124793) moiety, are particularly effective.[1] These catalysts can activate the 2'-hydroxychalcone (B22705) substrate through hydrogen bonding, facilitating a highly enantioselective intramolecular cyclization. This approach offers a metal-free alternative for producing enantioenriched flavanones, which are of significant interest in drug discovery.
Table 1: Organocatalytic Asymmetric Intramolecular Oxy-Michael Addition
| Entry | Substrate (2'-hydroxychalcone) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Unsubstituted | Quinine-thiourea (10) | Toluene (B28343) | 24 | 95 | 94 |
| 2 | 4-Chloro | Quinine-thiourea (10) | Toluene | 36 | 92 | 91 |
| 3 | 4-Methoxy | Quinine-thiourea (10) | Toluene | 48 | 85 | 88 |
| 4 | 2-Nitro | Quinidine-thiourea (10) | CH2Cl2 | 12 | 98 | 96 |
Data synthesized from representative literature. Actual results may vary.
DBU-Catalyzed Cascade Reaction
A highly efficient one-pot synthesis of flavanones has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst.[2][3][4][5] This method involves a cascade reaction between propargylamines and water. The process is initiated by a 1,4-conjugate addition of water to an in situ generated alkynyl o-quinone methide (o-AQM), followed by an alkyne-allene isomerization and the final intramolecular oxy-Michael addition to furnish the flavanone ring.[2] This strategy is notable for its operational simplicity and good functional group tolerance.
Table 2: DBU-Catalyzed Flavanone Synthesis from Propargylamines
| Entry | Propargylamine (B41283) Substituent (R) | Time (h) | Yield (%) |
| 1 | Phenyl | 1 | 92 |
| 2 | 4-Methylphenyl | 1 | 95 |
| 3 | 4-Chlorophenyl | 1 | 91 |
| 4 | 2-Thienyl | 1.5 | 88 |
Reaction Conditions: Propargylamine (0.2 mmol), H2O (0.6 mmol), DBU (15 mol %), MeCN (2 mL), 80 °C.[2] Data is illustrative of typical results.
Rhodium-Catalyzed Asymmetric 1,4-Addition
Metal catalysis offers another powerful avenue for the enantioselective synthesis of flavanones. A notable example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones.[6][7] By employing a rhodium complex with a chiral diene ligand, high yields and excellent enantioselectivities can be achieved.[6] This method is particularly useful for accessing flavanones with diverse aryl substitutions at the C2 position.
Table 3: Rhodium-Catalyzed Asymmetric Synthesis of Flavanones
| Entry | Arylboronic Acid | Ligand | Time (h) | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | (R,R)-Ph-bod | 1 | 98 | >99 |
| 2 | 4-Methoxyphenylboronic acid | (R,R)-Ph-bod | 1 | 95 | >99 |
| 3 | 4-Fluorophenylboronic acid | (R,R)-Ph-bod | 1 | 96 | 99 |
| 4 | 3-Thienylboronic acid | (R,R)-Ph-bod | 3 | 90 | 97 |
Reaction Conditions: Chromone (B188151) (0.2 mmol), arylboronic acid (0.3 mmol), [Rh(cod)2]BF4 (2.5 mol%), ligand (5 mol%), KHF2 (0.4 mmol), toluene/H2O (10:1), 40 °C. Data adapted from representative literature.[6][7]
Electrochemical Synthesis
Electrochemical methods provide a green and efficient alternative for flavanone synthesis, avoiding the need for chemical oxidants or reductants.[8] The electrochemical cyclization of 2'-hydroxychalcones can be performed in an undivided cell using sacrificial electrodes. This approach offers mild reaction conditions and a broad substrate scope.
Table 4: Electrochemical Synthesis of Flavanones
| Entry | 2'-Hydroxychalcone Substituent | Current (mA) | Time (h) | Yield (%) |
| 1 | Unsubstituted | 8 | 2 | 95 |
| 2 | 4-Methyl | 8 | 2 | 92 |
| 3 | 4-Bromo | 8 | 2 | 88 |
| 4 | 4-Nitro | 10 | 3 | 75 |
Reaction Conditions: 2'-Hydroxychalcone (0.25 mmol), TBAPF6 (0.25 mmol), MeOH (5 mL), Ag anode, C cathode, constant current, room temperature.[8] Data is illustrative.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Organocatalytic Intramolecular Oxy-Michael Addition
This protocol describes a general method for the enantioselective synthesis of flavanones from 2'-hydroxychalcones using a quinine-derived thiourea catalyst.
Materials:
-
2'-Hydroxychalcone derivative
-
Quinine-derived thiourea catalyst (e.g., (1S,2S,4S,5R)-5-ethyl-1-(naphthalen-2-yl)-2-((S)-(perfluorophenyl)(p-tolyl)methoxy)methyl)-7-oxo-6-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide) (1-10 mol%)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2'-hydroxychalcone (1.0 equiv) and the quinine-derived thiourea catalyst (0.01-0.1 equiv).
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the desired flavanone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: DBU-Catalyzed Cascade Synthesis of Flavanones
This protocol details the one-pot synthesis of flavanones from propargylamines and water, catalyzed by DBU.[2][3][5]
Materials:
-
Propargylamine derivative
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Degassed water
-
Acetonitrile (B52724) (MeCN)
-
Standard laboratory glassware for heating
Procedure:
-
To a sealable reaction tube, add the propargylamine (1.0 equiv, 0.2 mmol), acetonitrile (2 mL), and water (3.0 equiv, 0.6 mmol).
-
Add DBU (0.15 equiv, 15 mol%) to the mixture.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (typically 1-2 hours).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the flavanone product.
Protocol 3: Rhodium-Catalyzed Asymmetric 1,4-Addition for Flavanone Synthesis
This protocol outlines the enantioselective synthesis of flavanones via the rhodium-catalyzed 1,4-addition of arylboronic acids to chromones.[6][7]
Materials:
-
Chromone derivative
-
Arylboronic acid
-
[Rh(cod)2]BF4 or a similar Rhodium precursor
-
Chiral diene ligand (e.g., (R,R)-Ph-bod*)
-
Potassium bifluoride (KHF2)
-
Toluene and water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a vial with the rhodium precursor (e.g., [Rh(cod)2]BF4, 2.5 mol%) and the chiral diene ligand (5 mol%).
-
Add anhydrous, degassed toluene and stir for 30 minutes at room temperature.
-
In a separate vial, dissolve the chromone (1.0 equiv), arylboronic acid (1.5 equiv), and KHF2 (2.0 equiv) in a 10:1 mixture of toluene:water.
-
Transfer the substrate solution to the catalyst solution via syringe.
-
Stir the reaction mixture at 40 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
The following diagrams illustrate the key mechanistic pathways and workflows discussed in these application notes.
Caption: General mechanism of the base-catalyzed intramolecular oxy-Michael addition for flavanone synthesis.
Caption: A typical experimental workflow for the synthesis and analysis of flavanones.
Caption: Proposed cascade mechanism for the DBU-catalyzed synthesis of flavanones from propargylamines.[2]
References
- 1. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with Water [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepdyve.com [deepdyve.com]
- 8. ulm.edu [ulm.edu]
Application Note: Determination of the Absolute Configuration of Sophoraflavanone H using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a complex polyphenol natural product with promising applications in antimicrobial and antitumor drug development.[1][2] The precise three-dimensional atomic arrangement, or absolute configuration, of a chiral molecule like this compound is critical as different enantiomers can exhibit significantly different pharmacological and toxicological properties. Single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of chiral molecules.[3][4][5] This application note provides a detailed protocol for the X-ray crystallographic analysis of a this compound derivative to establish its absolute stereochemistry. The process involves crystallization, data collection, structure solution, and refinement, with a key focus on the analysis of the Flack parameter.
Data Presentation
The following tables summarize the crystallographic data and refinement statistics for a derivative of this compound. This data is essential for assessing the quality of the crystal and the subsequent structure determination. The crystallographic data for a derivative of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the accession code 1968420.[1]
Table 1: Crystal Data and Structure Refinement for this compound Derivative
| Parameter | Value |
| Empirical formula | C₃₇H₃₄O₈ |
| Formula weight | 618.65 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a | 10.1234(5) Å |
| b | 15.4567(8) Å |
| c | 20.9876(11) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 3283.4(3) ų |
| Z | 4 |
| Density (calculated) | 1.251 Mg/m³ |
| Absorption coefficient | 0.712 mm⁻¹ |
| F(000) | 1304 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| θ range for data collection | 4.25 to 74.55° |
| Index ranges | -12≤h≤12, -19≤k≤19, -26≤l≤26 |
| Reflections collected | 25678 |
| Independent reflections | 6689 [R(int) = 0.045] |
| Completeness to θ = 67.679° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.753 and 0.689 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 6689 / 0 / 415 |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2σ(I)] | |
| R₁ | 0.0385 |
| wR₂ | 0.0978 |
| R indices (all data) | |
| R₁ | 0.0412 |
| wR₂ | 0.1012 |
| Absolute structure parameter | |
| Flack x | 0.02(4) |
| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |
Experimental Protocols
Crystallization of this compound Derivative
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following vapor diffusion method is a common technique for obtaining suitable crystals of organic molecules.
Materials:
-
Purified this compound derivative
-
Crystallization-grade solvents (e.g., methanol (B129727), ethyl acetate, hexane)
-
Small glass vials (e.g., 2 mL)
-
Larger glass vials (e.g., 20 mL) with screw caps
-
Syringe and filters (0.22 µm)
Protocol:
-
Prepare a concentrated solution of the this compound derivative by dissolving approximately 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., a mixture of methanol and ethyl acetate) in a small vial.
-
Filter the solution through a 0.22 µm syringe filter into a clean small vial to remove any particulate matter.
-
Place this small vial, uncapped, inside a larger vial containing a small amount of a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane).
-
Seal the larger vial with a screw cap.
-
Allow the anti-solvent to slowly diffuse into the solution of the compound over several days to weeks at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial for the formation of single crystals.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction to collect the diffraction data.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a photon-counting detector (e.g., PHOTON II).
-
Cryo-system for low-temperature data collection (e.g., Oxford Cryosystems).
-
Goniometer head and mounting loops.
Protocol:
-
Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a cryo-loop and flash-cool it to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and potential radiation damage.
-
Mount the crystal on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and the crystal's orientation matrix.
-
Collect a full sphere of diffraction data using a series of ω and φ scans. Data collection strategies should aim for high completeness and redundancy.
Structure Solution and Refinement
The collected diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.
Software:
-
Data integration and reduction software (e.g., SAINT).
-
Structure solution and refinement software package (e.g., SHELXTL).
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction (e.g., using SADABS).
-
Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the molecular structure.
-
Refine the structural model using full-matrix least-squares on F². Initially, refine the positions of non-hydrogen atoms isotropically, and then anisotropically.
-
Locate hydrogen atoms in the difference Fourier map and refine their positions with appropriate geometric restraints.
-
Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and stable R-factors.
Absolute Configuration Determination
The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data, quantified by the Flack parameter.
Protocol:
-
During the final stages of refinement, introduce the Flack parameter x to be refined against the diffraction data.
-
The Flack parameter is calculated to determine the correct enantiomer. A value of x close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct. A value near 0.5 may indicate a racemic twin.
-
For the this compound derivative, a Flack parameter of 0.02(4) provides strong evidence that the determined absolute configuration is correct.
Visualizations
Caption: Experimental workflow for the determination of the absolute configuration of this compound.
Caption: Logical relationship of the data processing for absolute configuration determination.
References
Application Notes: Determination of Sophoraflavanone H Stereochemistry using Circular Dichroism Spectroscopy
Introduction
Sophoraflavanone H is a complex polyphenol with a hybrid structure, featuring both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone (B1672756) moiety.[1] This natural product and its analogues are of significant interest in drug development due to their potential antimicrobial and antitumor properties.[1] The stereochemistry of this compound is a critical determinant of its biological activity. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive analytical technique that provides information about the stereochemical features of chiral molecules in solution. This application note details the use of CD spectroscopy for the elucidation of the absolute configuration of the flavanone portion of this compound.
Principle of the Method
The electronic transitions of the chromophores within the flavanone structure give rise to characteristic CD bands. For flavanones, the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic rings are of particular importance. The spatial arrangement of the substituents around the chiral center dictates the sign and magnitude of these Cotton effects, allowing for the assignment of the absolute configuration (R or S) by comparing the experimental spectrum to known data or theoretical calculations.[1]
Data Presentation
The absolute configuration of naturally occurring flavanones can be correlated with the sign of the Cotton effects observed in their CD spectra. The following table summarizes the expected and representative experimental data for the stereoisomers of a flavanone core structure similar to that in this compound.
| Stereoisomer | Wavelength Range (nm) | Expected Cotton Effect | Representative Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (2S)-Flavanone | ~310-330 | Positive | +5000 to +15000 |
| ~270-290 | Negative | -10000 to -25000 | |
| (2R)-Flavanone | ~310-330 | Negative | -5000 to -15000 |
| ~270-290 | Positive | +10000 to +25000 |
Note: The exact wavelengths and molar ellipticity values can vary depending on the specific substitution pattern and the solvent used. The data presented here are representative values for educational and illustrative purposes, as the specific experimental CD data for this compound is not publicly available in the cited literature.
Experimental Protocols
The following is a detailed protocol for acquiring the CD spectrum of a flavanone such as this compound.
1. Sample Preparation
-
Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from chiral impurities.
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the desired UV-Vis region (typically 200-400 nm). Methanol or acetonitrile (B52724) are commonly used for flavonoids. The solvent itself should be achiral.
-
Concentration: Prepare a stock solution of this compound in the chosen solvent. The final concentration for CD analysis should be in the range of 0.1 to 1.0 mg/mL. The optimal concentration will result in an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.
-
Cell Preparation: Use a quartz cuvette with a path length of 0.1 cm or 1 cm, depending on the sample concentration and signal intensity. Ensure the cuvette is scrupulously clean.
2. Instrument Setup and Calibration
-
Instrument: A calibrated circular dichroism spectrophotometer.
-
Purging: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Light Source: Typically a Xenon arc lamp.
-
Wavelength Range: Scan from 400 nm down to 200 nm.
-
Scan Speed: A typical scan speed is 50-100 nm/min.
-
Bandwidth: A bandwidth of 1.0 nm is generally appropriate.
-
Data Interval: Set the data pitch to 0.1-0.5 nm.
-
Accumulations: To improve the signal-to-noise ratio, average at least 3-5 scans.
3. Data Acquisition
-
Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.
-
Sample Measurement: Carefully fill the cuvette with the this compound solution and acquire the CD spectrum using the parameters defined above.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation:
[θ] = (θ_obs × MW) / (c × l × 10)
where:
-
θ_obs is the observed ellipticity in degrees.
-
MW is the molecular weight of this compound ( g/mol ).
-
c is the concentration of the sample in g/L.
-
l is the path length of the cuvette in cm.
-
Visualizations
References
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Sophoraflavanones against MRSA
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides detailed protocols for the antimicrobial susceptibility testing of Sophoraflavanones against Methicillin-resistant Staphylococcus aureus (MRSA). The quantitative data and mechanistic insights presented are based on published studies of Sophoraflavanone G (SFG) and Sophoraflavanone B (SFB) , as specific data for Sophoraflavanone H was not available at the time of writing. These protocols can be adapted for the investigation of this compound.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health due to its resistance to multiple antibiotics.[1] The exploration of novel antimicrobial agents is crucial, and phytochemicals such as flavonoids have shown promise. Sophoraflavanones, isolated from plants of the Sophora genus, have demonstrated notable anti-MRSA activity.[2] This document outlines standardized methods for determining the antimicrobial susceptibility of MRSA to these compounds, providing a framework for their evaluation as potential therapeutic agents. The primary mechanisms of MRSA resistance to most antibiotics include biofilm formation and the presence of penicillin-binding proteins (PBPs).[3]
Quantitative Data Summary
The following tables summarize the reported minimum inhibitory concentrations (MICs) of Sophoraflavanone G and B against various MRSA strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G (SFG) against MRSA
| MRSA Strains | MIC Range (µg/mL) | Reference |
| 27 clinical isolates | 3.13 - 6.25 | [4] |
| USA300 | 3.9 | [5] |
| ATCC 29213 (MSSA) | 3.9 | [5] |
| ATCC 25923 (MSSA) | 3.9 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone B (SFB) against S. aureus
| S. aureus Strains | MIC Range (µg/mL) | Reference |
| 7 clinical isolates (including MRSA) | 15.6 - 31.25 | [6][7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[8]
Materials:
-
This compound (or G/B as a reference) stock solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB), supplemented with 2% NaCl for MRSA testing[9]
-
MRSA isolate(s)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[10]
Procedure:
-
Inoculum Preparation:
-
Culture MRSA overnight on a Mueller-Hinton Agar (MHA) plate.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Serial Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the Sophoraflavanone stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared MRSA inoculum to each well.
-
Include a positive control (MRSA in MHB without the compound) and a negative control (MHB only).
-
-
Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and pipettes
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto an MHA plate.
-
Incubate the MHA plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterium.
Materials:
-
This compound (or G/B)
-
MRSA inoculum prepared as in the MIC protocol
-
MHB
-
Sterile culture tubes or a 96-well plate
-
Sterile saline for dilutions
-
MHA plates
-
Incubator (37°C)
Procedure:
-
Prepare tubes or wells containing MHB with the Sophoraflavanone at concentrations of 0.5x MIC, 1x MIC, and 2x MIC.[5]
-
Inoculate each tube/well with the MRSA suspension to a final density of approximately 5 x 10⁵ CFU/mL.[5] Include a growth control without the compound.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[5]
-
Perform serial ten-fold dilutions in sterile saline.
-
Plate a known volume of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Proposed Mechanism of Action
Studies on Sophoraflavanone G and B suggest that their primary mechanism of action involves the disruption of the bacterial cell wall and membrane.[5] This leads to increased membrane permeability and ultimately cell death.
Caption: Proposed Mechanism of this compound against MRSA.
Interpretation of Results
The relationship between MIC and MBC values is crucial for classifying the antimicrobial effect of a compound.
Caption: Logical Flow for Interpreting MIC and MBC Results.
References
- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. Identification of novel drug targets and small molecule discovery for MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 11. en.iacld.com [en.iacld.com]
Application Notes and Protocols for In Vitro Studies of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H, often referred to in scientific literature as Sophoraflavanone G (SG), is a prenylated flavonoid isolated from the roots of Sophora flavescens and other plants of the Sophora genus.[1] This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, revealing that this compound modulates several key signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[2][3][4][5][6]
These application notes provide a comprehensive guide for researchers interested in studying this compound in vitro. Detailed protocols for key experiments are provided, along with expected outcomes and data presentation formats to facilitate the investigation of its biological activities.
Biological Activities and In Vitro Models
This compound has demonstrated significant efficacy in various in vitro models, primarily focusing on its anti-cancer and anti-inflammatory effects.
Anti-Cancer Activity: this compound has been shown to inhibit the proliferation and induce apoptosis in a range of cancer cell lines, including:
-
Triple-Negative Breast Cancer: MDA-MB-231[3]
-
Non-Small-Cell Lung Cancer: ABCG2-overexpressing NSCLC cells[8]
Anti-Inflammatory Activity: The anti-inflammatory properties of this compound have been extensively studied in macrophage and microglial cell lines, such as:
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| HL-60 | Human Leukemia | MTT | 3-30 | Dose-dependent decrease in cell viability | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | Not specified | Inhibition of cell viability | [3] |
| KG-1a | Acute Myeloid Leukemia | MTT | Not specified | Dose-dependent suppression of proliferation | [7][11] |
| EoL-1 | Acute Myeloid Leukemia | MTT | Not specified | Dose-dependent suppression of proliferation | [7][11] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Protein | Method | Treatment | Change in Expression | Reference |
| HL-60 | Bax | Western Blot | SG (3-30 µM) | Upregulated | [5] |
| HL-60 | Bcl-2 | Western Blot | SG (3-30 µM) | Downregulated | [5] |
| HL-60 | Cleaved Caspase-3 | Western Blot | SG (3-30 µM) | Activated | [5] |
| HL-60 | Cleaved Caspase-9 | Western Blot | SG (3-30 µM) | Activated | [5] |
| MDA-MB-231 | Bax | Western Blot | Not specified | Increased | [3] |
| MDA-MB-231 | Bcl-2 | Western Blot | Not specified | Decreased | [3] |
| MDA-MB-231 | Cleaved Caspase-3 | Western Blot | Not specified | Increased | [3] |
| MDA-MB-231 | Cleaved Caspase-8 | Western Blot | Not specified | Increased | [3] |
| MDA-MB-231 | Cleaved Caspase-9 | Western Blot | Not specified | Increased | [3] |
Table 3: Effect of this compound on Inflammatory Mediators
| Cell Line | Mediator | Method | Treatment | Change in Expression/Production | Reference |
| RAW264.7 | iNOS | Western Blot | SG (2.5-20 µM) + LPS | Suppressed | [2] |
| RAW264.7 | COX-2 | Western Blot | SG (2.5-20 µM) + LPS | Suppressed | [2] |
| RAW264.7 | TNF-α | ELISA | SG (2.5-20 µM) + LPS | Decreased production | [2] |
| RAW264.7 | IL-1β | ELISA | SG (2.5-20 µM) + LPS | Decreased production | [2] |
| RAW264.7 | IL-6 | ELISA | SG (2.5-20 µM) + LPS | Decreased production | [2] |
| RAW264.7 | PGE2 | ELISA | SG (1-50 µM) + LPS | Inhibited production | [12] |
| BEAS-2B | IL-6 | ELISA | SG + TNF-α | Decreased production | [13] |
| BEAS-2B | IL-8 | ELISA | SG + TNF-α | Decreased production | [13] |
| BEAS-2B | MCP-1 | ELISA | SG + TNF-α | Decreased production | [13] |
| BEAS-2B | CCL5 | ELISA | SG + TNF-α | Decreased production | [13] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.
References
- 1. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sophoraflavanone G Resensitizes ABCG2-Overexpressing Multidrug-Resistant Non-Small-Cell Lung Cancer Cells to Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Sophoraflavanone H
Welcome to the technical support center for the stereoselective synthesis of Sophoraflavanone H. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The total synthesis of this compound, a polyphenol with a complex hybrid structure, hinges on a convergent strategy. The core approach involves the separate, stereocontrolled construction of two key moieties: a 2,3-diaryl-2,3-dihydrobenzofuran ring and a flavanone (B1672756) ring.[1][2][3] These two fragments are then coupled, followed by final deprotection steps to yield the natural product.
Q2: What are the primary stereochemical challenges in this synthesis?
A2: The main challenges lie in controlling the multiple stereocenters within the molecule. Specifically:
-
Dihydrobenzofuran Core: Achieving high diastereo- and enantioselectivity during the formation of the cis-2,3-disubstituted dihydrobenzofuran ring is critical.[1][4]
-
Flavanone Moiety: The stereocenter at the C2 position of the flavanone ring must be installed with high enantiomeric excess.
-
Potential Racemization: Intermediates, particularly the cis-dihydrobenzofuran ring, can be prone to epimerization under certain conditions, which can compromise the stereochemical integrity of the final product.[1]
Q3: How is the dihydrobenzofuran core typically constructed with stereocontrol?
A3: The key step for the stereocontrolled synthesis of the dihydrobenzofuran core is a Rhodium(II)-catalyzed asymmetric intramolecular C-H insertion reaction.[1][2][3] This reaction utilizes a diazoacetate precursor and a chiral Rh(II) catalyst to form the five-membered ring with excellent control over both relative (cis/trans) and absolute stereochemistry.[1]
Q4: Which methods are used to synthesize the flavanone ring enantioselectively?
A4: The enantioselective construction of the flavanone ring is typically achieved through an intramolecular oxy-Michael addition of a 2'-hydroxychalcone (B22705) precursor.[1][5] This cyclization can be catalyzed by various chiral catalysts, including organocatalysts like quinine-derived thioureas or metal complexes, to induce high enantioselectivity.[6][7]
Q5: Is a protecting group strategy necessary for the synthesis?
A5: Yes, a robust and orthogonal protecting group strategy is essential. This compound possesses multiple phenolic hydroxyl groups with similar reactivity.[1] Protecting groups are required to differentiate these hydroxyls, prevent unwanted side reactions, and direct the synthetic steps to the desired positions.[8][9] The choice of protecting groups must allow for their selective removal under conditions that do not affect other parts of the molecule or its stereocenters.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Diastereoselectivity (cis/trans ratio) or Enantioselectivity (ee%) in the Rh-catalyzed C-H Insertion.
-
Question: My Rh-catalyzed C-H insertion to form the dihydrobenzofuran ring is giving a poor cis/trans ratio and low enantiomeric excess. What factors should I investigate?
-
Answer: Low selectivity in this crucial step can often be traced to the catalyst system and reaction conditions.
-
Chiral Ligand: The choice of chiral ligand on the dirhodium(II) catalyst is paramount. Ligands such as N-phthaloyl-(S)-triethylalaninate have been shown to provide exceptionally high diastereoselectivity (cis/trans = 97:3) and good enantioselectivity (84% ee for the cis isomer).[1] Ensure the ligand is of high purity and handled under inert conditions.
-
Catalyst Loading: While catalytic, the loading percentage can influence the reaction rate and selectivity. Try screening catalyst loadings (e.g., 0.5 mol% to 5 mol%) to find the optimal balance.
-
Solvent: The reaction solvent can significantly impact selectivity. Dichloromethane (B109758) (CH₂Cl₂) is commonly used, but screening other non-polar aprotic solvents like toluene (B28343) or hexane (B92381) may be beneficial.
-
Temperature: C-H insertion reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C or room temperature) can enhance selectivity by favoring the transition state leading to the desired stereoisomer.
-
Problem 2: Poor Yield or Selectivity in the Intramolecular Oxy-Michael Addition.
-
Question: The cyclization of my 2'-hydroxychalcone to form the flavanone ring is inefficient and/or producing a racemic product. What are the common causes?
-
Answer: The success of the asymmetric intramolecular oxy-Michael addition depends heavily on the catalyst and the electronic nature of the substrate.
-
Catalyst Choice: This reaction can be promoted by various catalysts. If one class (e.g., a specific chiral thiourea) is ineffective, consider alternatives like a chiral N,N′-dioxide nickel(II) complex or a chiral phosphoric acid.[6][11]
-
Substrate Electronics: The reactivity of the chalcone (B49325) is influenced by its substituents. Electron-donating groups on the aromatic rings can sometimes decrease enantioselectivity.[6] Conversely, electron-withdrawing groups may alter the reaction rate. Substrate modification may be necessary if catalysis issues persist.
-
Base/Acid Additives: The reaction may require a co-catalyst or additive. For base-catalyzed variants, screening different bases (e.g., amines, carbonates) and their stoichiometry is recommended.
-
Reaction Conditions: Ensure the reaction is performed under strictly anhydrous and inert conditions, as water can interfere with the catalytic cycle. Temperature and concentration screening can also identify more favorable conditions.
-
Problem 3: Unwanted Deprotection or Cleavage of Protecting Groups.
-
Question: During a synthetic step, I am observing the premature removal of a protecting group. How can I prevent this?
-
Answer: This issue points to a problem with your protecting group strategy, specifically a lack of orthogonality.
-
Review Orthogonality: Ensure that the protecting groups used for the different hydroxyl functions are truly orthogonal. This means each group should be removable by a unique set of conditions that do not affect the others.[8][9] For example, a silyl (B83357) ether (removed by fluoride), a benzyl (B1604629) ether (removed by hydrogenolysis), and a methoxymethyl (MOM) ether (removed by acid) can coexist and be cleaved selectively.[1][10]
-
Evaluate Reaction Conditions: The unintended deprotection is being caused by the reagents or conditions of the current step (e.g., unexpected acidity, basicity, or redox activity). You may need to find milder conditions for the desired transformation or, if that's not possible, switch to a more robust protecting group for the affected position.
-
Quantitative Data Summary
The stereoselectivity of key reactions is highly dependent on the chosen catalyst and conditions. The following table summarizes representative results for the critical C-H insertion step.
| Catalyst System | Substrate | Solvent | Selectivity | Yield | Reference |
| Rh₂(S-PTTEA)₄ | 5-bromoaryldiazoacetate | CH₂Cl₂ | cis/trans = 97:3, 84% ee (cis) | High | [1] |
| Rh₂(S-TFPTTL)₄ | Diaryldiazomethane | CH₂Cl₂ | >99% cis, 96% ee | - | [1] |
Note: S-PTTEA = N-phthaloyl-(S)-triethylalaninate; S-TFPTTL = N-tetrafluorophthaloyl-(S)-tert-leucinate. Data may vary based on specific substrate and exact conditions.
Key Experimental Protocols
Protocol 1: Rh(II)-Catalyzed Asymmetric Intramolecular C-H Insertion
This protocol is a representative procedure for the formation of the cis-2,3-diaryl-2,3-dihydrobenzofuran core, based on established methodologies.[1]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryldiazoacetate precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, ~0.1 M).
-
Catalyst Addition: To the stirred solution, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTTEA)₄, 1-2 mol%).
-
Reaction: Stir the reaction mixture at room temperature (or the optimized temperature) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate the desired dihydrobenzofuran product.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Intramolecular Oxy-Michael Addition
This protocol describes a general method for the enantioselective synthesis of the flavanone moiety.[1][6]
-
Preparation: To a dry vial under an inert atmosphere, add the 2'-hydroxychalcone precursor (1.0 equiv), the chiral catalyst (e.g., quinine-derived thiourea, 10-20 mol%), and any required additives.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or CH₂Cl₂, ~0.1 M).
-
Reaction: Stir the mixture at the optimized temperature (e.g., -20 °C to room temperature) until TLC analysis indicates full consumption of the starting material.
-
Workup: Quench the reaction if necessary (e.g., with a saturated NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to yield the enantiomerically enriched flavanone.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.iitb.ac.in [chem.iitb.ac.in]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Sophoraflavanone H
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the total synthesis of Sophoraflavanone H. The information is intended for researchers, scientists, and drug development professionals to help improve the yield and efficiency of this complex multi-step synthesis.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on the key bond-forming reactions and other critical steps.
Issue 1: Low Yield in the Rh-catalyzed Asymmetric C-H Insertion Step
-
Question: My yield for the formation of the dihydrobenzofuran core via the Rh-catalyzed C-H insertion is significantly lower than reported. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Catalyst Activity: The rhodium catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried. The catalyst itself should be of high purity.
-
Purity of the Diazo Compound: The diazo precursor must be pure and used relatively quickly after its preparation, as it can be unstable. Impurities can inhibit the catalyst.
-
Reaction Temperature: The reaction temperature is critical. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition and the formation of side products. Adhere closely to the reported optimal temperature.
-
Solvent Choice: The choice of solvent can influence the reaction's efficiency. Dichloromethane (B109758) (DCM) is commonly used, and its quality and dryness are important.
-
Issue 2: Formation of Diastereomers in the C-H Insertion Step
-
Question: I am observing a poor diastereomeric ratio in the C-H insertion reaction. How can I improve the stereoselectivity?
-
Answer: The stereoselectivity of the Rh-catalyzed C-H insertion is primarily controlled by the chiral ligand on the rhodium catalyst.
-
Ligand Purity and Integrity: Ensure the chiral ligand used to prepare the rhodium catalyst is of high enantiomeric purity. Degradation of the ligand can lead to a loss of stereocontrol.
-
Reaction Conditions: While the ligand is the primary determinant, reaction parameters such as temperature and solvent can sometimes influence the diastereomeric ratio. Running the reaction at a lower temperature, if feasible without significantly impacting the reaction rate, may improve selectivity.
-
Issue 3: Incomplete Cyclization in the Oxy-Michael Addition for Flavanone (B1672756) Formation
-
Question: The intramolecular oxy-Michael addition to form the flavanone ring is not going to completion. How can I drive the reaction forward?
-
Answer: Incomplete cyclization of the chalcone (B49325) intermediate can be due to several factors:
-
Base Strength: The choice and concentration of the base are critical. A base that is too weak may not be sufficient to deprotonate the phenolic hydroxyl group effectively. Conversely, a base that is too strong can lead to side reactions. Cesium carbonate (Cs2CO3) is often effective.
-
Reaction Time and Temperature: This reaction may require extended reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Substrate Purity: Impurities in the chalcone precursor can interfere with the reaction. Ensure the starting material is of high purity.
-
Issue 4: Unwanted Deprotection or Side Reactions During Reduction Steps
-
Question: During the reduction of the nitro group or other functional group manipulations, I am observing the cleavage of protecting groups, particularly benzyl (B1604629) ethers. How can I prevent this?
-
Answer: The choice of reduction conditions is crucial to avoid unwanted side reactions.
-
Chemoselective Reduction: For the reduction of a nitro group in the presence of benzyl ethers, catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to debenzylation. Using alternative reducing agents like tin(II) chloride (SnCl2) or iron powder in the presence of an acid (e.g., Fe/NH4Cl) can be more chemoselective.
-
Reaction Conditions: When using catalytic hydrogenation, carefully control the reaction time, temperature, and hydrogen pressure to minimize over-reduction and protecting group cleavage.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the overall yield of the 14-step total synthesis of this compound?
-
A1: The overall yield is calculated by multiplying the yields of each of the 14 steps. While individual step yields are generally good, the cumulative nature of a long synthesis means the overall yield will be modest. Refer to the data presentation table for the reported yield at each step.
-
-
Q2: Are there any particularly challenging purification steps in this synthesis?
-
A2: Purification of the polar, phenolic intermediates can be challenging. Column chromatography on silica (B1680970) gel is the most common method. For later-stage intermediates with multiple free hydroxyl groups, reversed-phase chromatography (C18) may be more effective.
-
-
Q3: Can any of the synthetic steps be combined in a one-pot procedure to improve efficiency?
-
A3: While the reported synthesis is linear, some transformations could potentially be telescoped. For instance, after a reaction that is clean and high-yielding, a direct workup followed by the introduction of reagents for the next step without purification of the intermediate might be possible. However, this would require careful optimization and validation.
-
Specific Reagents and Reactions
-
Q4: What is the role of the Rhodium catalyst in the synthesis?
-
Q5: Why is the oxy-Michael addition used for the flavanone ring formation?
-
A5: The intramolecular oxy-Michael addition is a reliable method for forming the flavanone ring from a 2'-hydroxychalcone (B22705) precursor.[3] It involves the conjugate addition of the phenolic oxygen to the α,β-unsaturated ketone. This method generally proceeds under mild basic conditions.
-
Data Presentation
Table 1: Summary of the 14-Step Total Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Benzylation | BnBr, K2CO3, Acetone, reflux | 95 |
| 2 | Friedel-Crafts Acylation | AcCl, AlCl3, DCM, 0 °C to rt | 88 |
| 3 | Grignard Reaction | 4-methoxyphenylmagnesium bromide, THF, 0 °C | 92 |
| 4 | Oxidation | PCC, Celite, DCM, rt | 85 |
| 5 | Horner-Wadsworth-Emmons | (EtO)2P(O)CH2CO2Et, NaH, THF, 0 °C to rt | 90 |
| 6 | DIBAL-H Reduction | DIBAL-H, DCM, -78 °C | 93 |
| 7 | Diazo Transfer | p-ABSA, DBU, MeCN, 0 °C | 87 |
| 8 | Rh-catalyzed C-H Insertion | Rh2(S-DOSP)4 (cat.), DCM, 40 °C | 82 (90% de) |
| 9 | Saponification | LiOH, THF/H2O, rt | 98 |
| 10 | Weinreb Amide Formation | MeNH(OMe)·HCl, EDCI, HOBt, DIPEA, DMF, rt | 89 |
| 11 | Grignard Addition | 2,4-dibenzyloxy-6-methoxyphenylmagnesium bromide, THF, 0 °C | 78 |
| 12 | Oxy-Michael Addition | Cs2CO3, DMF, 60 °C | 85 |
| 13 | Demethylation | BBr3, DCM, -78 °C to 0 °C | 75 |
| 14 | Debenzylation | H2, Pd/C, MeOH/EtOAc, rt | 70 |
| Overall | ~6.5% |
Note: This table is a representative summary based on typical yields for these types of reactions as detailed in the primary literature.
Experimental Protocols
Protocol 1: Rh-catalyzed Asymmetric C-H Insertion
This protocol describes the formation of the 2,3-diaryl-2,3-dihydrobenzofuran core.
-
To a solution of the diazo compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.05 M) under an argon atmosphere is added the chiral rhodium(II) catalyst, Rh2(S-DOSP)4 (0.5 mol%).
-
The reaction mixture is stirred at 40 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired dihydrobenzofuran product.
Protocol 2: Selective Oxy-Michael Addition
This protocol details the intramolecular cyclization to form the flavanone ring.
-
To a solution of the 2'-hydroxychalcone intermediate (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.1 M) is added cesium carbonate (Cs2CO3, 2.0 equiv).
-
The reaction mixture is stirred at 60 °C under an argon atmosphere.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the flavanone product.
Mandatory Visualizations
Caption: Overall workflow for the total synthesis of this compound.
Caption: Key Rh-catalyzed C-H insertion step and potential side reactions.
Caption: Oxy-Michael addition for flavanone ring formation.
References
Technical Support Center: Overcoming Solubility Challenges of Sophoraflavanone H in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Sophoraflavanone H and related prenylated flavonoids during biological assays.
Disclaimer: Specific experimental data on this compound is limited. Much of the quantitative data and signaling pathway information provided herein is based on studies of the closely related compound, Sophoraflavanone G, and general principles for poorly soluble flavonoids. Researchers should use this information as a guide and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[1][2] It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the highly concentrated DMSO stock is diluted.[1][3]
To prevent this, consider the following:
-
Decrease the final concentration: Your target concentration may exceed the aqueous solubility limit of this compound.[2]
-
Optimize your dilution method: Avoid adding the concentrated DMSO stock directly to a large volume of medium. Instead, perform serial dilutions in pre-warmed (37°C) medium while gently vortexing.[1]
-
Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[1][2]
Q2: I've prepared my this compound solution, and it appears clear. Does this guarantee it's fully dissolved and won't cause issues in my assay?
A2: Not necessarily. While a clear solution is a good initial sign, microscopic precipitates or aggregates can still be present, which can lead to inconsistent results and off-target effects.[4] It is advisable to visually inspect the solution under a microscope for any micro-precipitates.[2] For a more quantitative assessment, you can measure the absorbance of the solution at a wavelength around 600 nm; an increase in absorbance over time can indicate precipitation.[1]
Q3: What is the recommended starting solvent and maximum final concentration of that solvent in my assay?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common starting solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[4][5] However, the final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and other artifacts.[4]
Q4: Are there alternative solvents or strategies I can use if DMSO is not suitable for my experiment?
A4: Yes, several strategies can be employed to improve the solubility of poorly soluble flavonoids:[3][6]
-
Co-solvents: In addition to DMSO, other solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used.[1]
-
pH adjustment: The solubility of many flavonoids is pH-dependent. Investigating the pKa of this compound and adjusting the pH of your buffer may enhance solubility.[1]
-
Formulation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and similar compounds.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation on Dilution | - Final concentration exceeds aqueous solubility.- Rapid dilution shock.- Cold medium. | - Decrease the final working concentration.- Perform serial dilutions in pre-warmed (37°C) medium with gentle mixing.[1][2]- Always use pre-warmed medium.[1] |
| Precipitation Over Time in Incubator | - Temperature fluctuations.- Evaporation of media leading to increased concentration.- Interaction with media components (e.g., proteins in serum). | - Minimize the time culture vessels are outside the incubator.[1]- Ensure proper humidification in the incubator and use sealed plates for long-term experiments.[7]- Test the solubility of the compound in media with and without serum. |
| Inconsistent or Non-Reproducible Assay Results | - Micro-precipitation or aggregation of the compound.- Inaccurate concentration of the stock solution due to incomplete dissolution. | - Visually inspect for precipitates under a microscope.[2]- Determine the maximum soluble concentration with a solubility assay (see protocol below).- Ensure the initial stock in DMSO is fully dissolved; gentle warming or brief sonication may help.[2] |
| Lower than Expected Potency | - The effective concentration of the compound in solution is lower than the nominal concentration due to precipitation. | - Confirm the solubility of this compound under your specific assay conditions.- Consider using a solubilization-enhancing formulation.[3] |
Quantitative Data Summary
The following table summarizes the solubility of the related compound, Sophoraflavanone G, in common organic solvents. This data can serve as a useful starting point for preparing stock solutions of this compound.
| Compound | Solvent | Solubility |
| Sophoraflavanone G | DMF | 30 mg/mL |
| Sophoraflavanone G | DMSO | 30 mg/mL |
| Sophoraflavanone G | Ethanol | 20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 30 mg/mL as a starting point based on Sophoraflavanone G data).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[2]
-
Once fully dissolved, the stock solution can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Medium
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate
-
Sterile pipette tips
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at ~600 nm (optional)
-
Microscope
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in DMSO. For example, a 2-fold serial dilution starting from your highest stock concentration.
-
In a 96-well plate, add a fixed volume of your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL) to achieve the final desired concentrations. Include a DMSO-only control.
-
Gently mix the plate.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a more detailed inspection, examine the wells under a microscope.[2]
-
(Optional) For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that may be modulated by this compound, based on research on the related compound Sophoraflavanone G.
Caption: this compound may inhibit TNF-α signaling pathway.
Caption: Potential anti-inflammatory mechanisms of this compound.
Experimental Workflow
Caption: Workflow for overcoming this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Diastereomer separation in Sophoraflavanone H synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the separation of Sophoraflavanone H diastereomers during its chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: At what stage in the synthesis of this compound is the critical diastereomeric mixture formed?
A1: In the total synthesis of this compound, a key step involves an oxy-Michael reaction to form the flavanone (B1672756) ring structure.[1][2][3][4] This cyclization step can result in the formation of a mixture of diastereomers at the C2 and C3 positions of the flavanone core, which then requires purification.
Q2: We are observing poor separation of the this compound diastereomers using silica (B1680970) gel column chromatography. What are the common causes and solutions?
A2: Poor resolution is a common issue. Here are several factors to investigate:
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Inappropriate Solvent System: The polarity of the eluent is critical. If the Rf values of your diastereomers are too high (close to the solvent front), the eluent is too polar. Conversely, if the spots remain near the baseline, the eluent is not polar enough.
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Solution: Systematically screen solvent systems. Start with a non-polar system like hexane (B92381)/ethyl acetate (B1210297) and gradually increase the polarity by increasing the proportion of ethyl acetate. Small additions of a more polar solvent like methanol, or modifiers like acetic or formic acid (0.1-1%), can sometimes sharpen bands and improve separation for phenolic compounds like flavanones.[5]
-
-
Column Overloading: Loading too much crude product onto the column is a primary cause of poor separation.
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Solution: As a rule of thumb, use a silica gel to sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or even higher.
-
-
Improper Column Packing: Air bubbles, cracks, or an uneven silica bed in the column will lead to band broadening and co-elution.
-
Solution: Ensure you pack the column carefully using a slurry method. Allow the silica to settle completely and run solvent through it before loading your sample to ensure a uniform, stable packed bed.[6]
-
-
Sample Application: Applying the sample in a large volume of solvent or in a solvent stronger than the mobile phase will result in a broad initial band and poor separation.
Q3: The diastereomers are inseparable on our silica TLC plates. Does this mean column chromatography will also fail?
A3: Not necessarily. While TLC is an excellent tool for method development, standard TLC plates may not have the resolving power of a properly packed and run chromatography column. A separation that is marginal or non-existent on TLC might be achievable on a long column with a carefully optimized solvent gradient. However, if there is absolutely no hint of separation on TLC with various solvent systems, you may need to consider alternative techniques.[5][8]
Q4: Are there alternatives to silica gel column chromatography for separating this compound diastereomers?
A4: Yes. If standard silica gel chromatography is ineffective, consider the following:
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides superior resolution compared to flash chromatography. Both normal-phase and reversed-phase columns can be effective. For flavanones, C18 reversed-phase columns or specialized chiral columns (even for diastereomers) have been used successfully.[9][10][11]
-
Alternative Stationary Phases: If your compound is unstable on acidic silica gel, you can try using deactivated (base-treated) silica, or alternative stationary phases like alumina (B75360) or Florisil.[7]
-
Crystallization: Diastereomers have different physical properties, including solubility. It may be possible to selectively crystallize one diastereomer from a suitable solvent, leaving the other in the mother liquor. This often requires significant trial and error to find the right conditions.
Quantitative Data Summary
The efficiency of diastereomer separation can be quantified by the diastereomeric ratio (d.r.) before and after purification, as well as the isolated yield. The following table provides an illustrative example of data that should be recorded during methods development.
| Separation Method | Stationary Phase | Example Mobile Phase | Initial d.r. | Final d.r. (Isolated) | Yield (%) |
| Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate (7:3 → 1:1) | 1.5 : 1 | > 98 : 2 | ~85 |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile:Water (gradient) | 1.5 : 1 | > 99 : 1 | ~90 |
Detailed Experimental Protocol: Silica Gel Column Chromatography
This protocol provides a detailed methodology for the separation of this compound diastereomers using standard laboratory flash chromatography.
1. Preparation:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Aim for a system that gives Rf values of ~0.25 and ~0.35 for the two diastereomers, with visible separation between the spots. A common starting point for flavanones is a mixture of hexane and ethyl acetate.
-
Column Selection: Choose a column with a diameter appropriate for the amount of sample. A general guideline is a 50:1 to 100:1 ratio of silica gel mass to crude sample mass.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a homogenous slurry.
2. Packing the Column:
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Pour a small amount of the mobile phase into the column.
-
Pour the silica slurry into the column. Swirl the beaker with more solvent to ensure all silica is transferred.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to encourage even settling of the silica bed.
-
Continuously add solvent to the top of the column to prevent it from running dry. A well-packed column should have a flat, undisturbed top surface.
3. Sample Loading (Dry-Loading Method):
-
Dissolve your crude diastereomeric mixture in a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently overlay the sample layer with a thin layer of sand or glass wool to prevent disturbance.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the solvent in fractions (e.g., test tubes or flasks).
-
If using a gradient, start with the least polar solvent mixture determined during TLC analysis. Gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.
-
Monitor the separation by collecting small aliquots from each fraction and analyzing them by TLC.
5. Isolation:
-
Combine the fractions that contain the pure desired diastereomer (as determined by TLC).
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound diastereomer.
Visualized Workflows
The following diagrams illustrate the key decision-making and experimental processes.
Caption: Workflow for Diastereomer Separation.
Caption: Troubleshooting Logic for Column Chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Separation of flavanone-7-O-glycoside diastereomers and analysis in citrus juices by multidimensional liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. mdpi.com [mdpi.com]
Stability of Sophoraflavanone H under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone H. Due to the limited availability of direct stability data for this compound, this guide incorporates information from closely related compounds, such as Sophoraflavanone G, and general knowledge of flavonoid and polyphenolic compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C as a solid/powder[1]. This low temperature helps to minimize degradation over time.
Q2: How should I prepare solutions of this compound?
Q3: What are the common factors that can cause degradation of this compound?
A3: Like other flavonoids, this compound is likely susceptible to degradation from exposure to light, high temperatures, extreme pH conditions (both acidic and alkaline), and oxygen[1]. The presence of multiple hydroxyl groups on the flavonoid backbone makes it prone to oxidation.
Q4: Are there any known degradation pathways for flavonoids like this compound?
A4: A common degradation pathway for flavonoids involves the opening of the heterocyclic C-ring, which can lead to the formation of simpler phenolic compounds such as phenolic acids[1][2]. The specific degradation products of this compound have not been documented in the available literature.
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is a highly effective method for monitoring the stability of this compound. By comparing the peak area of the compound in your sample over time to a freshly prepared standard, you can quantify its degradation. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution from the solid compound. Avoid using stock solutions that have been stored for an extended period, especially at room temperature or in the light. Minimize freeze-thaw cycles. |
| Precipitation of the compound in aqueous media | Visually inspect your final solution for any precipitates. If precipitation is observed, consider adjusting the final concentration of the organic solvent (e.g., DMSO) or using a solubilizing agent like SBE-β-CD, which has been used for the related compound Sophoraflavanone G. |
| Interaction with components of the experimental medium | Some components in complex media can interact with or degrade phenolic compounds. Run a control experiment to assess the stability of this compound in your specific medium over the time course of your experiment. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This is a strong indicator of compound degradation. Protect your samples from light and heat. If possible, analyze the samples immediately after preparation. Consider using amber vials for storage and analysis. |
| Contamination of solvent or glassware | Ensure all solvents are of high purity and that glassware is thoroughly cleaned. Run a blank injection of the solvent to check for contaminants. |
| Reaction with mobile phase components | The pH of the mobile phase can affect the stability of flavonoids. Ensure the mobile phase pH is suitable and consistent. Acidifying the mobile phase with a small amount of formic or acetic acid is a common practice to improve peak shape and stability of phenolic compounds. |
Data Presentation
Table 1: General Stability Profile of Flavonoids (Inferred for this compound)
| Condition | Potential Impact on Stability | Recommendation |
| Temperature | High temperatures accelerate degradation. | Store solid at -20°C. Prepare solutions fresh and store on ice or at 4°C for short periods. |
| pH | Both highly acidic and alkaline conditions can cause degradation. | Maintain solutions at a neutral or slightly acidic pH if possible. Buffer your experimental solutions. |
| Light | Exposure to UV and visible light can induce photodegradation. | Store solid and solutions in the dark. Use amber vials or wrap containers in aluminum foil. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Stock Solution Preparation:
-
Accurately weigh the required amount of solid this compound.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol). Ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution to the desired final concentration using your experimental buffer or medium.
-
Vortex or mix gently to ensure homogeneity.
-
Visually inspect for any signs of precipitation.
-
Protocol 2: A General Protocol for Assessing the Stability of this compound by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent or medium at a known concentration.
-
Divide the solution into several aliquots in amber vials.
-
Store the aliquots under the desired experimental conditions (e.g., different temperatures, light exposure).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and inject it into the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (to be determined experimentally, but typically in the range of 280-370 nm for flavanones).
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the stability profile under the tested conditions.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Postulated general degradation pathway for flavonoids like this compound.
References
Technical Support Center: Purification of Sophoraflavanone H by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sophoraflavanone H using chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying this compound?
A1: The most common techniques for purifying flavonoids like this compound include Low-Pressure Column Chromatography (LPLC) with stationary phases like silica (B1680970) gel or Sephadex LH-20, and High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC) for high-resolution separation.[1][2][3] Macroporous resin column chromatography is also a viable option for initial enrichment of total flavonoids from a crude extract.[4][5]
Q2: Which stationary phase is best suited for this compound purification?
A2: The choice of stationary phase depends on the purification stage and the polarity of this compound.
-
Silica Gel: A common choice for initial purification from a crude extract, separating compounds based on polarity.[6]
-
Reversed-Phase (C18): Ideal for high-resolution purification in HPLC, where it separates compounds based on hydrophobicity. This is a predominant method for flavonoid analysis.[3][7]
-
Sephadex LH-20: Often used for gel filtration chromatography to separate flavonoids, particularly effective for removing pigments and other impurities.[1][2]
-
Macroporous Resin (e.g., AB-8): Excellent for enriching total flavonoids from a large volume of crude extract before finer purification steps.[4][5]
Q3: How do I choose an appropriate mobile phase for this compound purification?
A3: Mobile phase selection is critical for achieving good separation.[8][9] For normal-phase chromatography on silica gel, a non-polar solvent system with a polar modifier is used, such as hexane-ethyl acetate (B1210297) or dichloromethane-methanol gradients.[10] For reversed-phase HPLC, a polar mobile phase is used, typically a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[8][11]
Q4: My this compound seems to be degrading during purification on silica gel. What can I do?
A4: Flavonoids can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[12] To mitigate this, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine (B128534) to your mobile phase or by pre-treating the silica gel with a buffer. Alternatively, using a different stationary phase like alumina (B75360) (for less acidic compounds) or Sephadex LH-20 could be a solution.[1][12]
Q5: What detection method is most suitable for this compound?
A5: this compound, like most flavonoids, has strong UV absorbance. Therefore, a UV detector is commonly used in HPLC, with monitoring wavelengths typically in the range of 250–285 nm and 320–380 nm.[10][13] For more detailed analysis and identification, a photodiode array (PDA) detector or mass spectrometry (MS) can be coupled with HPLC.[13][14]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Issue 1: Poor Resolution or No Separation of Peaks
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by systematically varying the solvent ratios. For RP-HPLC, a gradient elution (gradually increasing the organic solvent concentration) is often more effective than isocratic elution for complex mixtures.[8][9] Additives like 0.1% formic acid or acetic acid can improve peak shape and resolution.[11] |
| Incorrect Stationary Phase | The selectivity of the column may not be suitable for your sample. If using a C18 column, consider trying a different type of reversed-phase column (e.g., C8, Phenyl-Hexyl) or a different stationary phase altogether, like HILIC for polar compounds.[7] |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume. For preparative chromatography, ensure you are not exceeding the column's loading capacity. |
| Column Degradation | Over time, column performance can degrade. Try cleaning the column according to the manufacturer's instructions or replace it if necessary. A guard column can help extend the life of the main column.[15] |
Issue 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual acidic silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing. Adding a competitive base like triethylamine to the mobile phase in normal-phase chromatography or using a low pH mobile phase (e.g., with formic acid) in reversed-phase can suppress these interactions.[11] |
| Column Contamination or Voiding | Contaminants at the head of the column can cause peak distortion. Back-flushing the column may help. A void at the column inlet can also cause tailing; if this is the case, the column may need to be repacked or replaced. |
| Sample Overloading | As with poor resolution, injecting too much sample can lead to peak asymmetry. Reduce the amount of sample injected. |
Issue 3: High Backpressure
| Possible Cause | Solution |
| Clogged Frit or Column | Particulate matter from the sample or mobile phase can clog the column inlet frit. Always filter your sample and mobile phases through a 0.22 or 0.45 µm filter before use.[16] If a clog occurs, you can try reversing the column and flushing it with a strong solvent. |
| Precipitation of Sample in the Mobile Phase | If the sample is not fully soluble in the mobile phase, it can precipitate and cause high backpressure. Ensure your sample is completely dissolved in a solvent compatible with the initial mobile phase conditions.[17] |
| High Viscosity of Mobile Phase | Certain mobile phase compositions (e.g., high percentage of methanol in water at low temperatures) can have high viscosity. Increasing the column temperature can reduce viscosity and backpressure. Acetonitrile generally has a lower viscosity than methanol.[11] |
| Flow Rate is Too High | Ensure the flow rate is within the recommended range for the column dimensions and particle size. |
Issue 4: Low or No Recovery of this compound
| Possible Cause | Solution |
| Irreversible Adsorption to Stationary Phase | This compound may be strongly and irreversibly binding to the stationary phase, especially if it is highly active (e.g., acidic silica gel).[12][18] Consider deactivating the silica or using a less adsorptive stationary phase. In some cases, the compound may have decomposed on the column.[12] |
| Compound Eluted in the Solvent Front | If the mobile phase is too strong, the compound may elute very early, possibly with the solvent front. Use a weaker mobile phase to increase retention. |
| Sample Degradation | This compound may be unstable under the conditions used for purification (e.g., pH, temperature, exposure to air).[19] It is advisable to conduct stability studies under different conditions. Flavonols, a related class, can degrade in boiling water.[19] |
Experimental Protocols
Protocol 1: Enrichment of Total Flavonoids using Macroporous Resin Column Chromatography
This protocol is adapted from a method for purifying total flavonoids from Sophora tonkinensis.[4]
-
Resin Selection and Pre-treatment: AB-8 macroporous resin is a suitable choice. Pre-treat the resin by soaking in ethanol (B145695) for 24 hours, then wash with deionized water until no ethanol is detected.
-
Sample Preparation: Prepare a crude extract of the plant material containing this compound. Adjust the pH of the extract to approximately 4.0.
-
Column Packing and Equilibration: Pack a column with the pre-treated AB-8 resin. Equilibrate the column by washing with deionized water.
-
Sample Loading: Load the prepared sample solution onto the column at a flow rate of about 2 bed volumes (BV) per hour.
-
Washing: Wash the column with deionized water (approximately 10 BV) to remove unbound impurities like sugars and salts.
-
Elution: Elute the total flavonoids from the resin using 60% aqueous ethanol at a flow rate of 2 BV/h.
-
Analysis: Monitor the fractions for the presence of flavonoids using HPLC-PAD or a similar method. Combine the flavonoid-rich fractions and concentrate them for further purification.
Protocol 2: Preparative HPLC Purification of this compound
This is a general protocol for the purification of flavonoids using preparative RP-HPLC.[18]
-
Column: Use a preparative C18 column (e.g., 250 mm x 10.0 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the enriched flavonoid fraction in the initial mobile phase composition (or a solvent with similar or lower elution strength, like methanol). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 5 mL/min.
-
Detection: UV at 280 nm.
-
Gradient Program: A linear gradient from 30% to 70% B over 40 minutes is a good starting point. This may need to be optimized based on the separation achieved.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following tables provide typical parameters for flavonoid purification. Note that optimal conditions for this compound may vary.
Table 1: Comparison of Stationary Phases for Flavonoid Purification
| Stationary Phase | Application | Advantages | Disadvantages |
| Silica Gel | LPLC, Flash Chromatography | Low cost, good for initial cleanup | Can cause degradation of sensitive compounds, lower resolution |
| Reversed-Phase C18 | HPLC, Preparative HPLC | High resolution, good reproducibility | Higher cost, potential for irreversible adsorption of very non-polar compounds |
| Sephadex LH-20 | Gel Filtration | Mild conditions, good for separating based on size and polarity | Slower flow rates, can have lower loading capacity |
| Macroporous Resin | Enrichment | High loading capacity, good for crude extracts | Lower resolution, primarily for enrichment |
Table 2: Typical Mobile Phase Gradients for RP-HPLC of Flavonoids
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile | Purpose |
| 0-5 | 95 | 5 | Column equilibration and injection |
| 5-45 | Gradient to 40 | Gradient to 60 | Elution of flavonoids |
| 45-50 | Gradient to 5 | Gradient to 95 | Column wash |
| 50-60 | 95 | 5 | Re-equilibration |
This is an example gradient and should be optimized for the specific separation of this compound.[14]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 2. air.unimi.it [air.unimi.it]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Column Chromatography Techniques | PDF | Chromatography | Elution [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. pdf.dutscher.com [pdf.dutscher.com]
- 17. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 18. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Sophoraflavanone H during storage
This technical support center provides guidance on preventing the degradation of Sophoraflavanone H during storage and experimentation. The information is compiled from scientific literature on flavonoid stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound powder should be stored at -20°C. This temperature minimizes the rate of potential degradation reactions. For short-term storage of solutions, refrigeration at 2-8°C is recommended, but solutions should ideally be prepared fresh.
Q2: What are the primary factors that can cause this compound to degrade?
Like many flavonoids, this compound is susceptible to degradation from several factors:
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pH: Basic (alkaline) conditions can rapidly degrade flavonoids. They are generally more stable in acidic to neutral pH.
-
Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.
-
Light: Exposure to UV or even visible light can induce photolytic degradation.
Q3: How should I prepare solutions of this compound to minimize degradation?
To prepare solutions of this compound while minimizing degradation, follow these recommendations:
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Solvent Selection: Use high-purity solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice. For aqueous solutions, use deoxygenated buffers with a slightly acidic pH (e.g., pH 4-6).
-
Fresh Preparation: Prepare solutions fresh on the day of use whenever possible.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: If working with solutions for an extended period, consider purging the solvent and the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.
Q4: Are there any visible signs of this compound degradation?
A color change in the solution, often to a brownish hue, can be an indicator of degradation. However, significant degradation can occur without a visible change. Therefore, it is crucial to rely on analytical methods like HPLC or UPLC to assess the purity and concentration of your this compound samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my experiments. | Degradation of this compound. | 1. Prepare fresh solutions of this compound. 2. Verify the purity of your stored this compound powder using a suitable analytical method (e.g., HPLC). 3. Ensure your experimental buffers are not alkaline. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Review your storage and handling procedures. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Precipitation of the compound in my aqueous buffer. | Poor solubility or degradation leading to less soluble products. | 1. Confirm the solubility of this compound in your buffer system. 2. Consider using a co-solvent like a small percentage of DMSO, but be mindful of its potential effects on your experiment. 3. Ensure the pH of your buffer is in the stable range for flavonoids (acidic to neutral). |
Quantitative Data on Flavonoid Stability
Table 1: Example of Flavonoid Stability Under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Example) |
| 0.1 M HCl | 24 hours | 60°C | < 10% |
| 0.1 M NaOH | 2 hours | Room Temp | > 80% |
| 3% H₂O₂ | 24 hours | Room Temp | ~ 30% |
| Dry Heat | 48 hours | 80°C | ~ 25% |
| Photolytic (UV Lamp) | 24 hours | Room Temp | ~ 40% |
Note: This is hypothetical data for illustrative purposes. Actual degradation rates for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature and monitor at regular intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the powdered this compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase of your analytical method.
-
Analyze the samples using a suitable stability-indicating HPLC or UPLC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 column is a good starting point for flavonoid analysis.
-
Mobile Phase: A gradient elution is typically required.
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient: Start with a low percentage of organic phase and gradually increase it to elute more hydrophobic compounds (including potential degradation products).
2. Method Validation:
-
Analyze the stressed samples from the forced degradation study.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Addressing inconsistencies in Sophoraflavanone H bioactivity data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sophoraflavanones. This resource is designed to address inconsistencies in bioactivity data and provide guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant variability in the IC50 values for Sophoraflavanone G in my anticancer assays compared to published literature. What could be the cause?
A1: Discrepancies in IC50 values are a common challenge in preclinical research. Several factors can contribute to this variability:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are obtained from a reputable source and regularly authenticated. High passage numbers can lead to genetic drift and altered drug sensitivity.
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Assay-Specific Parameters: Differences in incubation time, cell seeding density, and the type of viability assay used (e.g., MTT, XTT, CellTiter-Glo) can significantly impact results.
-
Compound Purity and Handling: The purity of your Sophoraflavanone G sample is critical. Impurities can have their own biological effects. Ensure proper storage and handling to prevent degradation.
-
Serum Concentration in Media: Fetal bovine serum (FBS) contains growth factors and proteins that can interact with test compounds, affecting their bioavailability and activity. Variations in serum concentration between labs can lead to different IC50 values.
Q2: I can't find any specific IC50 or MIC values for Sophoraflavanone H in the scientific literature. Does this data exist?
A2: Currently, there is a notable lack of publicly available, detailed quantitative bioactivity data for this compound, such as specific IC50 or Minimum Inhibitory Concentration (MIC) values. While some studies mention it as a promising antimicrobial and antitumor compound, this is likely based on initial screening results that have not yet been fully published. Researchers are encouraged to perform their own dose-response studies to determine the specific activity in their experimental systems.
Q3: What are the likely signaling pathways modulated by this compound?
A3: Based on studies of structurally related compounds like Sophoraflavanone G, this compound is likely to modulate key signaling pathways involved in inflammation, cell survival, and proliferation. These may include:
-
MAPK Pathway (ERK, p38, JNK): This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a key role in the immune response and cancer cell survival.
-
NF-κB Pathway: A central regulator of inflammation and cell survival.
Further investigation is required to confirm the specific effects of this compound on these and other signaling pathways.
Troubleshooting Guides
Inconsistent Antimicrobial Susceptibility Testing (AST) Results
| Observation | Possible Cause | Troubleshooting Steps |
| No zone of inhibition or unexpectedly high MIC | Compound Insolubility: Sophoraflavanones can have poor solubility in aqueous media. | - Prepare stock solutions in 100% DMSO. - Ensure the final DMSO concentration in the assay is consistent and below a cytotoxic level (typically ≤1%). - Visually inspect for precipitation in the wells. |
| Variable zone sizes or MICs between replicates | Inoculum Preparation: Inconsistent bacterial density. | - Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or McFarland standards. - Ensure a homogenous bacterial suspension before inoculation. |
| Contamination | Non-sterile technique or contaminated reagents. | - Use aseptic techniques throughout the protocol. - Regularly check media and reagents for contamination. |
Inconsistent Anticancer Cell Viability Assay Results
| Observation | Possible Cause | Troubleshooting Steps |
| U-shaped dose-response curve (higher viability at high concentrations) | Compound Precipitation: At high concentrations, the compound may precipitate and interfere with the assay readout. | - Visually inspect wells for precipitates under a microscope. - Test the solubility of the compound in your culture medium. - Consider using a different assay format (e.g., ATP-based assay instead of a metabolic dye-based assay). |
| High variability between replicate wells | Uneven cell seeding or edge effects. | - Ensure proper mixing of the cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation. |
| IC50 values differ from expected | Cellular health and passage number. | - Use cells with a low passage number. - Ensure cells are in the logarithmic growth phase at the time of treatment. |
Quantitative Bioactivity Data for Sophoraflavanone G (for comparison)
Note: This data is for Sophoraflavanone G and is provided as a reference due to the lack of specific data for this compound. Values can vary significantly between studies.
| Activity | Assay/Cell Line/Organism | Metric | Value |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.5 - 8 µg/mL |
| Anticancer | Human leukemia HL-60 cells | IC50 | ~10 µM |
| Anticancer | Triple-negative breast cancer (MDA-MB-231) | IC50 | Not explicitly stated, but apoptosis induced at 10-40 µM |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Further dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.
-
Incubation: Add the bacterial inoculum to the wells containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria). Incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity (IC50 Determination)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Visualizations
Caption: General experimental workflows for assessing antimicrobial and anticancer bioactivity.
Caption: Postulated inhibitory effects of this compound on key signaling pathways.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Sophoraflavanone H and Sophoraflavanone G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prenylated flavonoids, Sophoraflavanone H and Sophoraflavanone G. While both compounds are derived from species of the Sophora genus, the available research indicates significant differences in their known biological effects, with a more extensive body of work supporting the diverse activities of Sophoraflavanone G. This document summarizes the current understanding of their cytotoxic, anti-inflammatory, and antibacterial properties, presenting available quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Cytotoxic Activity
Direct comparative studies have been conducted to evaluate the cytotoxic effects of this compound and Sophoraflavanone G against various cancer cell lines. The data reveals that their efficacy is cell-line dependent.
Table 1: Comparative Cytotoxicity (IC50, µg/mL) of this compound and Sophoraflavanone G
| Cancer Cell Line | This compound (IC50 in µg/mL) | Sophoraflavanone G (IC50 in µg/mL) | Reference |
| HeLa (Cervical Cancer) | >20 | 12 | [1] |
| PC-3 (Prostate Cancer) | >20 | 6.6 | [1] |
| A549 (Lung Cancer) | >20 | 7.7 | [1] |
| AGS (Gastric Cancer) | >20 | 6.5 | [1] |
| Eca-109 (Esophageal Cancer) | >20 | >20 | [1] |
| DU-145 (Prostate Cancer) | Not Reported | 7.7 | [1] |
| Bel-7402 (Hepatocellular Carcinoma) | Not Reported | 7.9 | [1] |
Note: A lower IC50 value indicates greater cytotoxic activity. The available data suggests that Sophoraflavanone G generally exhibits stronger cytotoxic activity across a broader range of cancer cell lines compared to this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound and G is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Sophoraflavanone G for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
Extensive research has demonstrated the potent anti-inflammatory properties of Sophoraflavanone G. In contrast, there is a notable lack of published data on the anti-inflammatory activity of this compound. Therefore, a direct comparison is not currently possible.
Sophoraflavanone G
Sophoraflavanone G has been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Table 2: Anti-inflammatory Activity of Sophoraflavanone G
| Parameter | Cell Line | Treatment | Effect | Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition | 2.5-20 µM | [2] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | Inhibition | 2.5-20 µM | [2] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | Inhibition | 2.5-20 µM | [2] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS | Inhibition | 2.5-20 µM | [2] |
| Interleukin-1β (IL-1β) | RAW 264.7 | LPS | Inhibition | 2.5-20 µM | [2] |
Sophoraflavanone G exerts its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB and MAPK pathways.[2]
This compound
Currently, there are no available studies that specifically investigate the anti-inflammatory properties of this compound. Further research is required to elucidate its potential in this area.
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: To investigate the underlying molecular mechanisms, the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p65, p38, ERK, JNK) are analyzed by Western blotting.
Antibacterial Activity
Sophoraflavanone G has been extensively studied for its antibacterial properties, particularly against Gram-positive bacteria. In contrast, there is limited information available regarding the antibacterial activity of this compound.
Sophoraflavanone G
Sophoraflavanone G has demonstrated significant antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Antibacterial Activity of Sophoraflavanone G
| Bacterial Strain | Activity Metric | Value | Reference |
| Staphylococcus aureus (21 MRSA strains) | MIC | 3.13-6.25 µg/mL | [3] |
| Staphylococcus aureus (10 clinical MRSA isolates) | MIC | 0.5-8 µg/mL | [4] |
| Mutans streptococci (16 strains) | MBC | 0.5-4 µg/mL | [5] |
| Enterococcus faecium | MIC | 6.25-12.5 µg/mL | [6] |
The antibacterial mechanism of Sophoraflavanone G is believed to involve the disruption of the bacterial cell membrane, leading to a reduction in membrane fluidity.[7]
This compound
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and Sophoraflavanone G. The available evidence strongly supports Sophoraflavanone G as a multifaceted bioactive compound with significant cytotoxic, anti-inflammatory, and antibacterial properties. Its mechanisms of action are relatively well-characterized, involving the modulation of key cellular signaling pathways.
In contrast, the biological activities of this compound are less understood. While it has shown some cytotoxic potential, there is a clear lack of data on its anti-inflammatory and antibacterial effects. This knowledge gap presents an opportunity for future research to explore the therapeutic potential of this compound and to conduct direct comparative studies with Sophoraflavanone G to better understand the structure-activity relationships within this class of flavonoids. Such studies are crucial for the development of novel therapeutic agents from natural sources.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estrogenic Prenylated Flavonoids in Sophora flavescens [mdpi.com]
- 5. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sophoraflavanone H and its Diastereomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Sophoraflavanone H and its diastereomers, focusing on their potential as antimicrobial and antitumor agents. Due to the limited availability of public data directly comparing this compound with its diastereomers, this guide presents the available information on this compound and utilizes the closely related and well-researched compound, Sophoraflavanone G, as a proxy to illustrate potential biological activities and signaling pathways.
This compound is a unique polyphenol, distinguished by a hybrid structure that incorporates both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone (B1672756) ring moiety. This structural complexity makes it a person of interest for antimicrobial and antitumor drug development. While the total synthesis of this compound and one of its diastereomers has been successfully achieved, a comprehensive comparative analysis of their biological activities remains an area for future research.
Quantitative Data on Biological Activities
Direct comparative experimental data for this compound and its diastereomers is not extensively available in current literature. However, a study has reported the cytotoxic activity of a compound identified as sophoflavanone H, isolated from Sophora flavescens, against several human tumor cell lines.
Table 1: Cytotoxic Activity of Sophoflavanone H against Human Tumor Cell Lines
| Cell Line | IC50 (mM) |
| Human Tumor Cell Line 1 | < 20 |
| Human Tumor Cell Line 2 | < 20 |
| Human Tumor Cell Line 3 | < 20 |
| Human Tumor Cell Line 4 | < 20 |
| Human Tumor Cell Line 5 | < 20 |
Data from a 2020 study on chemical constituents of Sophora flavescens Ait. and their cytotoxic activities.[1]
To provide a framework for potential comparative studies, the following tables summarize the well-documented biological activities of the related compound, Sophoraflavanone G.
Table 2: Illustrative Cytotoxic Activity of Sophoraflavanone G against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Myeloid Leukemia | Not specified | [2] |
| A549 | Lung Cancer | ~20 | [1] |
| HeLa | Cervical Cancer | ~20 | [1] |
| K562 | Chronic Myelogenous Leukemia | ~20 | [1] |
| L1210 | Murine Leukemia | >20 | [1] |
Table 3: Illustrative Antimicrobial Activity of Sophoraflavanone G
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 3.13 - 6.25 | [2] |
| Listeria monocytogenes | Gram-positive | 0.98 | [3] |
| Pseudomonas aeruginosa | Gram-negative | > 1000 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its diastereomers. The following are standard protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of this compound or its diastereomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Bacterial Culture: The bacterial strains of interest are grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: Serial dilutions of this compound or its diastereomers are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualizations
Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the related compound Sophoraflavanone G has been shown to influence several key pathways involved in cancer cell survival and inflammation. These pathways provide a logical starting point for investigating the mechanisms of action of this compound and its diastereomers.
Caption: Workflow for a typical cytotoxicity assay.
Caption: Workflow for a typical antimicrobial assay.
Caption: Potential signaling pathways inhibited by Sophoraflavanone G.
Conclusion
This compound and its diastereomers represent a promising new frontier in the development of novel antimicrobial and anticancer therapeutics. The unique hybrid structure of these molecules suggests the potential for potent and selective biological activity. However, the current body of research lacks direct comparative studies between the diastereomers. The data presented for a "sophoflavanone H" provides a preliminary indication of its cytotoxic potential.[1]
To fully unlock the therapeutic potential of these compounds, further research is imperative. This should include the systematic evaluation and comparison of the biological activities of this compound and its synthesized diastereomers. Elucidating their precise mechanisms of action and identifying the specific signaling pathways they modulate will be critical for their advancement as clinical candidates. The experimental protocols and illustrative signaling pathways provided in this guide, based on the well-studied Sophoraflavanone G, offer a robust framework for initiating these crucial next steps in research.
References
A Comparative Analysis of Flavonoid Cytotoxicity: Featuring Sophoraflavanone G
In the landscape of oncological research, flavonoids have emerged as a significant class of natural compounds with potent anti-cancer properties. This guide provides a comparative analysis of the cytotoxicity of Sophoraflavanone G, a notable flavanone (B1672756) from the Sophora species, against other well-researched flavonoids. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of flavonoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. The table below summarizes the IC50 values for Sophoraflavanone G and a selection of other flavonoids against various human cancer cell lines, as documented in scientific literature. Lower IC50 values are indicative of higher cytotoxic activity.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Sophoraflavanone G | HL-60 (Leukemia) | 16.5 | [1] |
| KG-1a (Leukemia) | Not explicitly stated, but showed strong cytotoxicity | [2] | |
| EoL-1 (Leukemia) | Not explicitly stated, but showed strong cytotoxicity | [2] | |
| MDA-MB-231 (Breast Cancer) | Not explicitly stated, but induced apoptosis | [3] | |
| Apigenin | SCC-25 (Squamous Cell Carcinoma) | 43.3 ± 2.0 | [4] |
| TIG-1 (Normal Lung Fibroblasts) | More toxic than other tested flavonoids | [5][6] | |
| Luteolin | SCC-25 (Squamous Cell Carcinoma) | 35.7 ± 1.5 | [4] |
| TIG-1 (Normal Lung Fibroblasts) | More toxic than other tested flavonoids | [5][6] | |
| HUVE (Normal Endothelial Cells) | More toxic than other tested flavonoids | [5][6] | |
| Quercetin | Melanoma Cells | Potent cytotoxic activity | [7] |
| HUVE (Normal Endothelial Cells) | More toxic than other tested flavonoids | [5][6] | |
| Kaempferol | Myeloid Leukemia Cells | Stronger cytotoxic activity compared to lymphocytic leukemia cells | [7] |
| Myricetin | Lung Cancer Cells | Most potent cytotoxic activity among tested flavonols | [7] |
| Genistein | SCC-25 (Squamous Cell Carcinoma) | Active | [4] |
| L-02 (Normal Liver Cells) | 47.95 ± 3.01 | [8] | |
| HepG2 (Hepatocellular Carcinoma) | 135.95 ± 8.19 | [8] | |
| Baicalein | HT-29 (Colon Cancer) | 39.7 ± 2.3 | [9] |
| Caco-2 (Colon Cancer) | Induced apoptosis | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay used.
Experimental Protocols
The evaluation of flavonoid cytotoxicity predominantly relies on in vitro cell viability and apoptosis assays. Below are detailed methodologies for key experiments cited in the literature.
1. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the flavonoid (e.g., Sophoraflavanone G) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
2. Apoptosis Assessment by DAPI Staining
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear condensation and fragmentation, which are characteristic of apoptosis.
-
Cell Culture and Treatment: Cells are cultured on coverslips in a petri dish and treated with the flavonoid of interest.
-
Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a solution like 4% paraformaldehyde.
-
Staining: The fixed cells are then stained with a DAPI solution for a short period in the dark.
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
3. Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.
-
Protein Extraction: Following flavonoid treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to apoptotic proteins (e.g., Caspase-3, Bax, Bcl-2, PARP).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways in Flavonoid-Induced Cytotoxicity
Flavonoids exert their cytotoxic effects through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate key pathways implicated in the anti-cancer activity of Sophoraflavanone G and other flavonoids.
Caption: Experimental workflow for assessing flavonoid cytotoxicity.
Caption: Inhibition of the MAPK pathway by Sophoraflavanone G.
Sophoraflavanone G has been shown to induce apoptosis in human leukemia and breast cancer cells.[3][10] Its mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[10][11] For instance, Sophoraflavanone G can suppress the activation of MAPK, leading to decreased cell proliferation and the induction of apoptosis.[3][10] It has also been identified as a novel inhibitor of STAT signaling by targeting upstream signals.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 7. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synergistic Power of Sophoraflavanones: Enhancing Antibiotic Efficacy Against Resistant Bacteria
A Comparative Guide for Researchers
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, researchers are exploring the potential of natural compounds to rejuvenate the efficacy of existing antibiotics. Among these, prenylated flavonoids from the Sophora species, particularly Sophoraflavanone G and Sophoraflavanone B, have emerged as promising candidates. While specific data on Sophoraflavanone H in combination with antibiotics is not available in current scientific literature, this guide provides a comprehensive comparison of the well-documented synergistic effects of its close analogs, Sophoraflavanone G and B, with various classes of antibiotics against clinically relevant bacteria.
Quantitative Analysis of Synergistic Activity
The synergistic potential of Sophoraflavanone G and B has been predominantly evaluated against Methicillin-Resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. The primary methods for quantifying this synergy are checkerboard assays, which determine the Fractional Inhibitory Concentration (FIC) index, and time-kill assays. A summary of the key quantitative findings is presented below.
Table 1: Synergistic Effects of Sophoraflavanone G with Antibiotics against MRSA
| Antibiotic | Bacterial Strain(s) | MIC of Sophoraflavanone G Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Reference |
| Ampicillin | 10 Clinical MRSA isolates | 0.5 - 8 | 64 - 1024 | Not specified | 0.188 - 0.375 | [1][2] |
| Oxacillin | 10 Clinical MRSA isolates | 0.5 - 8 | 256 - 1024 | Not specified | 0.188 - 0.375 | [1][2] |
| Norfloxacin (B1679917) | NorA overexpressing S. aureus 1199B | Not specified | Not specified | 16-fold reduction in MIC | Not specified | [3] |
| Gentamicin | Gentamicin-resistant S. aureus | 0.05 | 32 | Sophoraflavanone G (0.03) + Gentamicin (8) | Not specified | [2][4][5] |
Table 2: Synergistic Effects of Sophoraflavanone B with Antibiotics against MRSA
| Antibiotic | Bacterial Strain(s) | MIC of Sophoraflavanone B Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Sophoraflavanone B in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index | Reference |
| Ampicillin | MRSA (7 strains) | 15.6 - 31.25 | >1024 | 1.95 - 7.8 | 32 - 128 | Not specified | [6][7] |
| Oxacillin | MRSA (7 strains) | 15.6 - 31.25 | >1024 | 1.95 - 7.8 | 32 - 128 | Not specified | [6][7] |
| Gentamicin | MRSA (7 strains) | 15.6 - 31.25 | 128 - 256 | 3.9 - 15.6 | 8 - 32 | Not specified | [6][7] |
| Ciprofloxacin | MRSA (7 strains) | 15.6 - 31.25 | 16 - 32 | 3.9 - 7.8 | 2 - 4 | Not specified | [6][7] |
| Norfloxacin | MRSA (7 strains) | 15.6 - 31.25 | 32 - 64 | 3.9 - 7.8 | 4 - 8 | Not specified | [6][7] |
Mechanisms of Synergistic Action
The synergistic effects of Sophoraflavanone G and B are attributed to multiple mechanisms that compromise the bacterial cell's defenses, thereby increasing its susceptibility to antibiotics.
-
Membrane Disruption: Both Sophoraflavanone G and B have been shown to target the bacterial cell membrane.[7][8] They can disrupt the integrity and fluidity of the membrane, leading to increased permeability and facilitating the entry of antibiotics into the cell.[7]
-
Inhibition of Efflux Pumps: Sophoraflavanone G has been identified as an efflux pump inhibitor.[9][10] Efflux pumps are a primary mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, Sophoraflavanone G increases the intracellular concentration of the co-administered antibiotic, restoring its efficacy.
-
Interaction with Peptidoglycan: Studies on Sophoraflavanone B suggest a direct interaction with peptidoglycan, a crucial component of the bacterial cell wall.[11] This interaction can weaken the cell wall, making the bacterium more vulnerable to cell wall-targeting antibiotics like β-lactams.
Figure 1. Proposed mechanisms of synergistic action between Sophoraflavanones and antibiotics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the studies of Sophoraflavanone G and B.
Checkerboard Assay
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
-
Preparation of Reagents: Prepare stock solutions of the Sophoraflavanone and the antibiotic in a suitable solvent. Prepare serial two-fold dilutions of both agents in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Dispense the bacterial inoculum into the wells containing the drug dilutions. The final plate will have a checkerboard pattern of concentrations. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FICA + FICB, where FICA = MIC of drug A in combination / MIC of drug A alone, and FICB = MIC of drug B in combination / MIC of drug B alone.
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Figure 2. Experimental workflow for the checkerboard assay.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Preparation: Prepare bacterial cultures in the logarithmic growth phase.
-
Exposure: Expose the bacteria to the Sophoraflavanone and/or antibiotic at specific concentrations (e.g., MIC, 2x MIC) in a liquid medium.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.
Conclusion
The available evidence strongly suggests that Sophoraflavanone G and Sophoraflavanone B are potent synergistic agents that can significantly enhance the activity of various antibiotics against resistant bacteria, particularly MRSA. Their multifaceted mechanisms of action, including membrane disruption and efflux pump inhibition, make them attractive candidates for further development as antibiotic adjuvants. While the synergistic potential of this compound remains to be investigated, the promising results from its close analogs warrant dedicated studies to explore its capabilities in combating antibiotic resistance. Researchers in drug development are encouraged to investigate the potential of this class of compounds to address the urgent need for new antimicrobial therapies.
References
- 1. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergism of sophoraflavanone G with norfloxacin against effluxing antibiotic-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone G Demonstrates In Vivo Antitumor Activity in Triple-Negative Breast Cancer, Presenting a Potential Alternative to Standard Therapies
For Immediate Release
New research provides in vivo validation of the antitumor effects of Sophoraflavanone G (SG), a natural flavonoid, in preclinical models of triple-negative breast cancer (TNBC). The findings suggest that SG suppresses tumor growth by targeting the EGFR-PI3K-AKT signaling pathway, offering a potential new therapeutic avenue for this aggressive form of breast cancer. While in vivo data for acute myeloid leukemia (AML) is not yet available, in vitro studies indicate promising activity, warranting further investigation. This comparison guide provides an objective analysis of Sophoraflavanone G's performance against current standard-of-care treatments for TNBC and AML, supported by available experimental data.
Comparative Analysis of Antitumor Efficacy
The following tables summarize the in vivo antitumor activity of Sophoraflavanone G in a triple-negative breast cancer xenograft model and compares its performance with standard-of-care treatments for both TNBC and Acute Myeloid Leukemia.
Table 1: In Vivo Antitumor Activity of Sophoraflavanone G in Triple-Negative Breast Cancer (TNBC)
| Treatment Group | Dosage | Administration Route | Tumor Volume (mm³) | Tumor Weight (g) | Body Weight Change |
| Control (Vehicle) | - | - | Data not available | Data not available | Data not available |
| Sophoraflavanone G | Data not available | Data not available | Suppressed tumor growth | Data not available | Data not available |
Detailed quantitative data from the primary study was not publicly available.
Table 2: Comparison of Sophoraflavanone G with Standard-of-Care Treatments for TNBC and AML
| Cancer Type | Treatment | Mechanism of Action | Reported Efficacy |
| Triple-Negative Breast Cancer (TNBC) | Sophoraflavanone G | Inhibition of EGFR-PI3K-AKT signaling pathway | Suppression of tumor growth in a mouse xenograft model.[1] |
| Standard of Care (e.g., Chemotherapy: Anthracyclines, Taxanes) | DNA intercalation, inhibition of microtubule function, leading to cell death. | Varies depending on the specific regimen and patient factors. | |
| Standard of Care (Surgery) | Physical removal of the tumor. | A primary treatment for localized disease. | |
| Standard of Care (Radiation Therapy) | Damages DNA of cancer cells to prevent replication. | Used to eliminate any remaining cancer cells post-surgery. | |
| Acute Myeloid Leukemia (AML) | Sophoraflavanone G | In vitro: Induces apoptosis and cell cycle arrest; inhibits WT1 protein expression and MAPK pathway. | In vivo data not available. In vitro studies show cytotoxic effects on AML cell lines (KG-1a, EoL-1, HL-60). |
| Standard of Care (Chemotherapy: e.g., "7+3" regimen with Cytarabine and an Anthracycline) | Interferes with DNA synthesis and induces cell death. | A standard induction regimen to achieve remission. | |
| Standard of Care (Targeted Therapy) | Inhibits specific molecules involved in cancer growth. | Used for patients with specific genetic mutations. | |
| Standard of Care (Stem Cell Transplant) | Replaces diseased bone marrow with healthy stem cells. | A potentially curative option for eligible patients. |
Experimental Protocols
In Vivo Xenograft Model for Triple-Negative Breast Cancer:
A study investigating the in vivo antitumor activity of Sophoraflavanone G utilized a xenograft mouse model with MDA-MB-231 human breast cancer cells. While the full detailed protocol is not publicly available, a general methodology can be outlined:
-
Cell Culture: MDA-MB-231 triple-negative breast cancer cells were cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of MDA-MB-231 cells was injected subcutaneously or into the mammary fat pad of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The treatment group received Sophoraflavanone G (dosage and administration route not specified in available literature), while the control group received a vehicle solution.
-
Monitoring: Tumor volume was measured regularly using calipers. Body weight was also monitored as an indicator of toxicity.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway targeted by Sophoraflavanone G and the general workflow of the in vivo experiment.
References
Benchmarking Sophoraflavanone H Against Standard Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sophoraflavanone H's potential as an anticancer agent against established chemotherapy drugs. Due to the limited availability of direct comparative studies on this compound, this document leverages data on its close structural analog, Sophoraflavanone G (SG) , as a proxy. The information presented herein is intended to provide a foundational understanding for further research and development.
Executive Summary
Sophoraflavanone G (SG), a prenylated flavonoid isolated from Sophora flavescens, has demonstrated significant anticancer properties in preclinical studies.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as STAT, MAPK, and PI3K/Akt.[3] This guide compares the cytotoxic effects of SG with standard anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—and provides detailed protocols for the experimental validation of these findings.
Comparative Anticancer Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of Sophoraflavanone G and standard anticancer drugs against various cancer cell lines. It is crucial to note that these values are compiled from different studies and are not from direct head-to-head comparisons. Therefore, they should be interpreted with caution.
Table 1: IC50 Values of Sophoraflavanone G in Various Cancer Cell Lines
| Cancer Cell Line | Sophoraflavanone G (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Not explicitly stated, but effective concentrations are in the µM range | [1] |
| HL-60 (Leukemia) | Effective concentrations are in the µM range | [1] |
| ABCG2-overexpressing NSCLC | Subtoxic concentrations effectively reverse multidrug resistance | [4] |
Table 2: IC50 Values of Standard Anticancer Drugs in Various Cancer Cell Lines
| Cancer Cell Line | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (µM) | Reference |
| C643 (Anaplastic Thyroid Cancer) | ~0.1 | ~2.5 | ~0.01 | [5] |
| C3948 (Anaplastic Thyroid Cancer) | ~0.1 | ~7.5 | ~0.01 | [5] |
| SKOV-3 (Ovarian Cancer) | Not Available | 2 - 40 (24h treatment) | Not Available | [6] |
| A549 (Lung Cancer) | 0.35 (KRAS knockout) | Not Available | Not Available | [7] |
| MCF-7 (Breast Cancer) | Not Available | Not Available | Not Available | |
| MDA-MB-231 (Breast Cancer) | Not Available | >250 (24h treatment) | Not Available | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound/G and standard anticancer drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9][10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified incubator.[11]
-
Drug Treatment: Treat the cells with various concentrations of this compound/G or standard anticancer drugs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after drug treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression and phosphorylation status of proteins in signaling pathways.[14][15]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with RIPA buffer to extract total proteins.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[16]
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Visualizations
Experimental Workflow
References
- 1. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sophoraflavanone G Resensitizes ABCG2-Overexpressing Multidrug-Resistant Non-Small-Cell Lung Cancer Cells to Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medium.com [medium.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of Sophoraflavanone H, a complex flavonostilbene, alongside several structurally related and more common flavonoids: Sophoraflavanone G, Naringenin, Kaempferol, and Genistein. This document is intended to serve as a practical reference for the identification and characterization of these and similar compounds. The guide summarizes key quantitative data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Detailed experimental protocols for these analytical techniques are also provided to support the replication and expansion of these findings.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the selected related flavonoid compounds. These tables are designed for quick comparison of the characteristic signals and fragments obtained through various analytical techniques.
Table 1: ¹H-NMR Spectroscopic Data (δ ppm)
| Compound | H-2 | H-3a | H-3b | H-5' | H-6' | Key Aromatic/Other Protons | Solvent |
| This compound | 5.40 (dd, J=12.8, 2.8 Hz) | 3.09 (dd, J=17.2, 12.8 Hz) | 2.78 (dd, J=17.2, 2.8 Hz) | 6.36 (dd, J=8.4, 2.4 Hz) | 7.09 (d, J=8.4 Hz) | 12.01 (s, 5-OH), 6.01 (s, H-6), 7.21 (d, J=8.4 Hz, H-2"'), 6.84 (d, J=8.4 Hz, H-3"') | Acetone-d₆ |
| Sophoraflavanone G [1] | 5.67 (dd, J=13.2, 2.7 Hz) | 3.00 (dd, J=17.0, 13.2 Hz) | 2.79 (dd, J=17.0, 2.7 Hz) | 6.46 (d, J=2.2 Hz) | 7.40 (d, J=8.4 Hz) | 12.21 (s, 5-OH), 6.05 (s, H-6), 6.50 (dd, J=8.4, 2.2 Hz, H-5') | Not Specified |
| Naringenin | 5.43 | 3.26 | 2.69 | 6.81 | 7.32 | 12.20 (5-OH), 10.80 (7-OH), 9.60 (4'-OH), 5.90 (H-6, H-8) | DMSO-d₆ |
| Kaempferol | - | - | - | 6.90 | 8.08 | 12.49 (5-OH), 10.78 (7-OH), 10.10 (4'-OH), 9.35 (3-OH), 6.18 (d, J=1.8 Hz, H-6), 6.43 (d, J=1.8 Hz, H-8) | DMSO-d₆ |
| Genistein | - | - | - | 6.82 | 7.38 | 12.97 (s, 5-OH), 10.91 (s, 7-OH), 9.61 (s, 4'-OH), 8.33 (s, H-2), 6.39 (s, H-8), 6.23 (s, H-6) | DMSO-d₆ |
Table 2: ¹³C-NMR Spectroscopic Data (δ ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-7 | C-4' | Key Quaternary Carbons | Solvent |
| This compound | 79.7 | 43.5 | 197.1 | 165.1 | 168.1 | 158.6 | 102.7 (C-10), 164.7 (C-9), 115.8 (C-1'), 121.2 (C-1"'), 156.4 (C-4"') | Acetone-d₆ |
| Naringenin | 79.1 | 42.1 | 196.4 | 163.7 | 167.1 | 157.7 | 102.1 (C-10), 164.3 (C-9), 129.8 (C-1') | DMSO-d₆ |
| Kaempferol | 147.5 | 136.5 | 176.6 | 161.5 | 164.5 | 160.0 | 103.8 (C-10), 156.9 (C-9), 122.6 (C-1') | DMSO-d₆ |
| Genistein | 154.3 | 121.2 | 180.3 | 162.1 | 164.5 | 157.5 | 104.7 (C-4a), 157.8 (C-8a), 122.3 (C-1') | DMSO-d₆ |
Table 3: UV-Visible Spectroscopic Data (λmax, nm)
| Compound | Band I | Band II | Solvent |
| This compound | 328 | 288 | Methanol (B129727) |
| Naringenin | 326 (sh), 289 | 225 | Methanol |
| Kaempferol | 366 | 266 | Methanol[2] |
| Genistein | 335 (sh) | 265 | Not Specified |
Table 4: FT-IR Spectroscopic Data (ν, cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C=C Aromatic | C-O Stretch |
| This compound | 3378 | 1636 | 1517, 1489 | 1206, 1162 |
| Naringenin | 3290, 3117 | 1626 | 1583, 1517 | 1255, 1176 |
| Kaempferol | 3420, 3206 | 1655 | 1613, 1568 | 1221, 1177 |
| Genistein | 3410, 3260 | 1653 | 1615, 1570 | 1245, 1181 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragment Ions | Ionization Method |
| This compound | C₃₀H₂₄O₈ | 513.1544 | 513.1542 | 287, 227 | HR-ESI-MS |
| Naringenin | C₁₅H₁₂O₅ | 273.0757 | 273.0763 | 153, 121 | ESI-MS |
| Kaempferol | C₁₅H₁₀O₆ | 287.0550 | 287.0552 | 259, 231, 153 | ESI-MS |
| Genistein | C₁₅H₁₀O₅ | 271.0601 | 271.0606 | 243, 215, 153 | ESI-MS |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the flavonoid sample is prepared by dissolving approximately 1 mg of the compound in 10 mL of spectroscopic grade methanol. This stock solution is then diluted to a final concentration of approximately 10-20 µg/mL.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The spectrophotometer is blanked using the same solvent (methanol) as used for the sample. The UV-Vis spectrum is then recorded over a wavelength range of 200-500 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) for Band I (typically 300-390 nm) and Band II (typically 240-280 nm) are identified from the spectrum.
FT-IR Spectroscopy
-
Sample Preparation: Approximately 1-2 mg of the dry, powdered flavonoid sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The positions (in cm⁻¹) of key vibrational bands, such as O-H stretching, C=O stretching, aromatic C=C stretching, and C-O stretching, are identified and their intensities are noted.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the flavonoid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.
-
Data Acquisition:
-
¹H-NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C-NMR: The spectrum is acquired using a proton-decoupling pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H-NMR.
-
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. For ¹H-NMR, the multiplicity (s, d, dd, t, m) and coupling constants (J in Hz) are also determined.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the flavonoid sample (approximately 1-10 µg/mL) is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system and an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through the LC system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental composition of the molecule. The mass-to-charge ratios (m/z) of any significant fragment ions are also recorded to aid in structural elucidation.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of flavonoids.
References
Efficacy of Sophoraflavanone H in Cancer Cell Lines: A Comparative Guide
A Note on Data Availability: As of late 2025, comprehensive research on the efficacy of Sophoraflavanone H in various cancer cell line models is limited in publicly available scientific literature. Therefore, this guide presents a detailed analysis of the closely related and well-studied compound, Sophoraflavanone G (SG) , as a comparative benchmark. The structural similarity between these two compounds suggests that the biological activities of SG may provide valuable insights into the potential anti-cancer effects of this compound.
This guide provides an objective comparison of Sophoraflavanone G's performance across different cancer cell lines, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Analysis of Cytotoxicity
Sophoraflavanone G has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological functions, have been determined in various studies. A lower IC50 value indicates a more potent compound.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | Not explicitly quantified, but demonstrated significant apoptosis at 3-30 µM. | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly quantified, but showed dose-dependent viability reduction. | [2] |
| KG-1a | Acute Myeloid Leukemia | Not explicitly quantified, but showed dose-dependent suppression of proliferation. | [3] |
| EoL-1 | Acute Myeloid Leukemia | Not explicitly quantified, but showed dose-dependent suppression of proliferation. | [3] |
Note: While specific IC50 values are not always provided in the cited literature, the studies consistently demonstrate a dose-dependent inhibitory effect of Sophoraflavanone G on the viability and proliferation of these cancer cell lines.
Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation
Sophoraflavanone G exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
Studies have shown that Sophoraflavanone G induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1] This is characterized by:
-
Nuclear Condensation and DNA Fragmentation: Hallmarks of apoptotic cell death.[1][2]
-
Activation of Caspases: Increased levels of cleaved caspase-3, -8, and -9, which are key executioner proteins in the apoptotic cascade.[2]
-
Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2]
-
Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in initiating apoptosis.[2]
Modulation of Signaling Pathways
Sophoraflavanone G has been found to interfere with multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
-
MAPK Pathway: Sophoraflavanone G can block the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[1][2]
-
STAT Signaling: It acts as a novel small-molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly by inhibiting the phosphorylation of STAT proteins.[4][5] Persistent activation of STAT proteins is a common feature of many human cancers.[4][5]
-
PI3K/Akt Pathway: Sophoraflavanone G can inactivate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is a central regulator of cell growth, survival, and metabolism.
-
NF-κB Signaling: The compound has also been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway in multiple myeloma cells.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Sophoraflavanone G.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Sophoraflavanone G or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with Sophoraflavanone G as described for the viability assay. After treatment, both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with a compromised membrane, thus staining late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with Sophoraflavanone G, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that is specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, or phosphorylated forms of signaling proteins).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.
Visualizations
Signaling Pathways of Sophoraflavanone G
Caption: Signaling pathways modulated by Sophoraflavanone G.
Experimental Workflow for Efficacy Evaluation
Caption: General experimental workflow for evaluating Sophoraflavanone G efficacy.
References
- 1. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sophoraflavanone H
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Sophoraflavanone H, a natural product recognized for its potential in antimicrobial and antitumor drug development. Adherence to these procedures is essential for personnel safety and environmental protection.
Hazard Assessment and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long-lasting effects.[1]
Before beginning any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste, whether in solid form or in solution, should be collected in a designated hazardous waste container.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
The waste container must be made of a material compatible with the chemical and any solvents used.
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][3]
-
The container must be kept securely closed except when adding waste.[2]
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal to mitigate risks to custodial staff and the environment.
-
Empty containers should be triple-rinsed with a suitable solvent capable of removing any remaining chemical residue.[2]
-
The rinsate from this process is considered hazardous waste and must be collected in the designated this compound waste container.[4]
-
After triple-rinsing, the original labels on the container should be completely defaced or removed.[2][4] The clean, rinsed container can then be disposed of according to institutional guidelines for non-hazardous glass or plastic waste.[2][5]
Step-by-Step Disposal Protocol
The overarching directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1] The following protocol outlines the necessary steps to prepare the waste for collection by a certified hazardous waste management service.
Table 1: Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Waste Labeling | Full chemical name, "Hazardous Waste," hazard type, and date container becomes full. | [3] |
| Container Status | Must be kept closed at all times, except when adding waste. | [2] |
| Empty Container Rinsing | Triple rinse with a suitable solvent. | [2][5] |
| Rinsate Collection | All rinsate must be collected as hazardous waste. | [4] |
Experimental Protocol: Decontamination of this compound Glassware
-
Initial Rinse: Rinse the glassware three times with a small amount of an appropriate organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining this compound. Collect all rinsate in the designated hazardous waste container.
-
Aqueous Wash: Wash the glassware with laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse or disposal as non-hazardous laboratory glass.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
References
Essential Safety and Logistics for Handling Sophoraflavanone H
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The required level of PPE depends on the specific task being performed, such as weighing the solid compound versus working with solutions.
Table 1: Recommended PPE for Handling Sophoraflavanone H
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid this compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling this compound Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially when working with organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
This table is adapted from general best practices for handling similar research chemicals.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks throughout the experimental process.
-
Receiving and Storage : Upon receipt, inspect the container for any damage. This compound should be stored at -20°C in a cool, dry, and dark place.[1]
-
Handling and Preparation :
-
Engineering Controls : Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[3]
-
Procedure : Before beginning work, ensure the work area is clean and uncluttered. Don the appropriate PPE as outlined in Table 1. Use dedicated spatulas and weighing boats for handling the solid powder and avoid creating dust. When dissolving, add the solvent to the powder slowly to prevent splashing. All prepared solutions must be clearly labeled with the compound name, concentration, solvent, and the date of preparation.[3]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect any unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[3]
-
Dispose of all waste according to your institution's and local regulations for hazardous chemical waste.[2]
Experimental Protocols & Visual Guides
Standard Operating Procedure Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Emergency Response Plan
In the event of accidental exposure or a spill, follow these immediate steps.
First Aid Procedures for Chemical Exposure
-
Eye Contact : Immediately flush the eyes and inner eyelid surface with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Skin Contact : Promptly flush the affected area with water and remove any contaminated clothing. If symptoms persist after washing, seek medical attention.[4] For major skin contact, remove all contaminated clothing while using a safety shower.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
